Technical Documentation Center

2-Hydroxy-1H-indazol-3(2H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-1H-indazol-3(2H)-one
  • CAS: 174473-18-8

Core Science & Biosynthesis

Foundational

2-Hydroxy-1H-indazol-3(2H)-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, but the specific N-hydroxy derivative—2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8)—represents a rare and highly versatile subc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, but the specific N-hydroxy derivative—2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8)—represents a rare and highly versatile subclass. Characterized by a bicyclic core consisting of a benzene ring fused to a pyrazolone ring with a hydroxyl group at the N2 position, this molecule exhibits unique physicochemical properties. Its dynamic tautomerism and potent hydrogen-bonding capabilities make it an exceptional building block for designing kinase inhibitors, receptor ligands, and anti-cancer therapeutics.

As an Application Scientist, understanding the causality behind its structural behavior and the precise synthetic controls required to isolate it is paramount for successful downstream drug development.

Structural Chemistry & Tautomeric Dynamics

The core reactivity and biological target affinity of 2-hydroxy-1H-indazol-3(2H)-one are dictated by its complex tautomeric equilibrium. Unlike standard indazoles, the presence of the N-hydroxyl group and the C3-ketone introduces a multi-state dynamic system.

Depending on the solvent polarity and pH, the molecule shifts between three primary states:

  • 1-Hydroxy-1H-indazol-3-ol (Enol Form): Favored in non-polar environments where intramolecular hydrogen bonding stabilizes the structure.

  • 2-Hydroxy-1H-indazol-3(2H)-one (Keto Form): The predominant form in polar protic solvents (and biological systems), where the C=O and N-OH groups act as a bidentate hydrogen-bond donor/acceptor network.

  • 3-Hydroxyindazole-1-oxide (Zwitterionic Form): A transient state that facilitates electrophilic aromatic substitution at the C5 and C6 positions.

This adaptability allows the scaffold to effectively map to complex protein binding pockets, a feature highly sought after in 1[1].

Tautomerism A 1-Hydroxy-1H-indazol-3-ol B 2-Hydroxy-1H-indazol-3(2H)-one A->B Proton Shift C 3-Hydroxyindazole-1-oxide B->C Delocalization

Caption: Tautomeric equilibrium of the N-hydroxyindazolone scaffold.

Quantitative Data & Physicochemical Profiling

To successfully formulate or functionalize this compound, researchers must account for its baseline physicochemical metrics. The dual hydrogen-bond donor capacity significantly lowers its lipophilicity compared to unsubstituted indazoles, enhancing aqueous solubility but requiring careful partition coefficient tuning for blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Properties of the 2-Hydroxy-1H-indazol-3(2H)-one Scaffold

PropertyValueMethod/Significance
Molecular Formula C₇H₆N₂O₂Base scaffold[2]
Molecular Weight 150.14 g/mol Ideal for fragment-based screening
Topological Polar Surface Area ~49.3 ŲPredicts good cellular permeability
Hydrogen Bond Donors 2 (N-H, O-H)Critical for kinase hinge binding
Hydrogen Bond Acceptors 2 (C=O, N)Interacts with structural water molecules
LogP (Predicted) 1.1 - 1.3Balanced lipophilicity for oral bioavailability

Synthetic Methodologies: A Self-Validating Protocol

Historically, access to 1N- and 2N-hydroxyindazoles was limited to low-yielding thermal or acid-catalyzed rearrangements of oxazolone intermediates. However, a highly efficient, base-catalyzed cyclization of o-nitrobenzylamines has emerged as the gold standard[3].

Causality in Reagent Selection

The use of methanolic sodium hydroxide is not arbitrary. The base catalyzes the initial deprotonation of the benzylic amine. Methanol ensures the complete solvation of the hydrophobic precursor while providing a protic environment that stabilizes the highly reactive azoxy intermediate, preventing unwanted dimerization[3].

Step-by-Step Protocol: Base-Catalyzed Cyclization

This workflow is designed as a self-validating system, incorporating in-process checks to guarantee structural integrity.

  • Precursor Dissolution: Suspend 10 mmol of o-nitrobenzylamine in 50 mL of anhydrous methanol.

  • Base Addition: Slowly add 30 mmol of sodium hydroxide (NaOH) pellets.

    • Causality: A 3-fold molar excess of base is critical to drive the rate-limiting deprotonation step and force the condensation with the pendant nitro group.

  • Thermal Activation: Reflux the mixture at 65°C for 4 hours. The solution will transition from pale yellow to deep orange, indicating the formation of the azoxy intermediate.

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (1:1). The precursor spot (Rf ~0.6) must completely disappear, replaced by a highly polar baseline spot (the sodium salt of the product). Do not proceed if the precursor remains.

  • Acidic Precipitation: Cool the reaction to 0–5°C using an ice bath. Slowly add 1M HCl dropwise until the pH reaches exactly 4.5.

    • Causality: Strict temperature control prevents the thermal cleavage of the labile N-O bond. A pH of 4.5 ensures protonation of the indazolone core without over-protonating the basic nitrogen, which would cause the product to re-solubilize.

  • Isolation: Filter the resulting precipitate, wash with cold distilled water (3 x 10 mL), and dry under vacuum to yield the pure 2-hydroxy-1H-indazol-3(2H)-one.

Workflow Step1 o-Nitrobenzylamine Step2 Methanolic NaOH (Reflux) Step1->Step2 Step3 Azoxy Intermediate Step2->Step3 Deprotonation Step4 Tautomerization Step3->Step4 Cyclization Step5 Acidification & Isolation Step4->Step5 pH 4-5 at 0°C

Caption: Base-catalyzed synthetic workflow for 2-hydroxy-1H-indazol-3(2H)-one.

Pharmacological Applications & Mechanism of Action

The 2-hydroxy-1H-indazol-3(2H)-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Indazole derivatives are potent inhibitors of FGFR kinases, which are frequently mutated in various cancers. The N-hydroxyl group of the indazolone core acts as a critical hydrogen bond donor to the kinase hinge region, displacing ATP and halting signal transduction[1]. This specific interaction significantly increases the residence time of the drug on the target compared to des-hydroxy analogs.

5-HT4 Receptor Ligands

In neuropharmacology, N-alkyl-1H-indazole-3-carboxamides are explored as selective Serotonin 4 (5-HT4) receptor ligands[4]. The incorporation of the N-hydroxy moiety allows the molecule to act as a bioisostere, mimicking the native serotonin interactions within the receptor pocket, thereby enhancing binding affinity (Kd) and functional agonism/antagonism.

Anti-Cancer Activity (MCF-7 Breast Cancer)

Recent studies have demonstrated that 3-hydroxyindole and related indazolone derivatives exhibit high diastereoselectivity and potent inhibitory effects against MCF-7 breast cancer cell lines[5]. The unique electronic distribution of the N-hydroxyindazolone ring allows it to intercalate or bind to specific allosteric sites on apoptotic regulatory proteins.

Mechanism Ligand Indazolone Ligand Hinge Kinase Hinge Region Ligand->Hinge N-OH H-Bonding Block ATP Displacement Hinge->Block Kinase Inhibition Apoptosis Tumor Cell Apoptosis Block->Apoptosis Signal Halt

Caption: Pharmacological mechanism of indazolone-based kinase inhibitors.

References

  • A Versatile New Synthetic Route to 1N-Hydroxyindazoles - Organic Letters[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC / Molecules[Link]

  • Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands - Journal of Medicinal Chemistry[Link]

  • A kind of 3-hydroxyindole derivative and its synthesis method and application (CN102070510B)
  • 3H-Indazol-3-one, 1,2-dihydro-2-hydroxy- — Chemical Substance Information - NextSDS[Link]

Sources

Exploratory

Synthesis Pathways and Mechanistic Insights for 2-Hydroxy-1H-indazol-3(2H)-one

Executive Summary The indazole and indazolone scaffolds are highly privileged structures in medicinal chemistry, frequently leveraged for their profound biological activities, including anti-inflammatory, anti-cancer, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole and indazolone scaffolds are highly privileged structures in medicinal chemistry, frequently leveraged for their profound biological activities, including anti-inflammatory, anti-cancer, and TNFα modulatory effects[1],[2]. Among these derivatives, 2-Hydroxy-1H-indazol-3(2H)-one (also referred to as N-hydroxyindazolone) presents a unique synthetic challenge due to the lability of the N-hydroxy group and the propensity for over-reduction or N-N bond cleavage during cyclization.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical chemistry and provide field-proven, self-validating protocols. We will dissect the causality behind reagent selection, specifically focusing on mild, highly selective pathways that preserve the N-hydroxy moiety while ensuring high atom economy and scalability.

Mechanistic Pathways for Indazolone Core Assembly

Synthesizing the 2-hydroxy-1H-indazol-3(2H)-one core requires the precise orchestration of N-N bond formation. Direct condensation of o-halobenzoic acids with unprotected N-hydroxyhydrazine is practically unviable due to the instability of the hydrazine derivative. Instead, modern synthetic routes rely on the strategic reduction or photochemical rearrangement of o-nitro aromatic precursors.

Pathway A: Tetrahydroxydiborane-Mediated Reductive Cyclization

Traditional reductive cyclizations utilizing zinc/hydrochloric acid or catalytic hydrogenation often lead to the over-reduction of the nitro group to an aniline, bypassing the critical hydroxylamine intermediate required for N-N bond formation.

To circumvent this,3[3]. B2(OH)4 facilitates a controlled, two-electron reduction of the o-nitrobenzamide precursor to a hydroxylamine, which subsequently undergoes spontaneous intramolecular cyclization under basic conditions. To synthesize the 2-hydroxy derivative, the initial amidation must be performed with an O-protected hydroxylamine (e.g., O-benzylhydroxylamine) to prevent the nitrogen from acting as a bis-nucleophile.

Pathway A Methyl 2-nitrobenzoate B O-Benzylhydroxylamine (Amidation) A->B C N-(benzyloxy)-2-nitrobenzamide B->C D B2(OH)4, KOH (Reductive Cyclization) C->D E 2-(benzyloxy)-1H-indazol-3(2H)-one D->E F H2, Pd/C (Deprotection) E->F G 2-Hydroxy-1H-indazol-3(2H)-one F->G

Figure 1: Stepwise synthesis of 2-Hydroxy-1H-indazol-3(2H)-one via reductive cyclization.

Pathway B: Photochemical Rearrangement of o-Nitrobenzyl Alcohols

An alternative, highly elegant approach involves the 4[4]. UV irradiation of o-nitrobenzyl alcohols generates an aci-nitro species that dehydrates to form a highly reactive o-nitrosobenzaldehyde. In the presence of O-benzylhydroxylamine, this electrophile undergoes in situ condensation and tautomerization to form the indazolone core at room temperature. The causality of using a Phosphate-Buffered Saline (PBS) solvent system is critical here: the pH must be strictly controlled to stabilize the transient o-nitrosobenzaldehyde and prevent the formation of complex polymeric mixtures[4].

Mechanism N1 o-Nitrobenzyl alcohol N2 aci-Nitro Intermediate N1->N2 UV (365 nm) N3 o-Nitrosobenzaldehyde N2->N3 -H2O N4 Condensation with NH2OBn N3->N4 N5 Cyclization & Tautomerization N4->N5 N6 Indazolone Core N5->N6

Figure 2: Photochemical mechanism from o-nitrobenzyl alcohol to the indazolone core.

Pathway C: Davis-Beirut Reaction

The5[5]. By treating nitroso imines under specific basic conditions, 2H-indazole N-oxides are formed, which can be further manipulated into 2-hydroxyindazolones. While mechanistically fascinating, this route is often reserved for highly substituted derivatives due to competing C-N bond cleavage side reactions[5].

Quantitative Data & Pathway Comparison

To guide experimental design, the following table summarizes the operational metrics of the primary synthetic pathways.

Synthesis PathwayKey Reagents & CatalystsKey IntermediateEst. YieldAdvantagesLimitations
Reductive Cyclization B2(OH)4, KOH, EtOH/H2ON-(benzyloxy)-2-nitrobenzamide75–85%Metal-free; highly scalable; excellent functional group tolerance.Requires a two-step protection/deprotection sequence.
Photochemical UV (365 nm), PBS buffero-Nitrosobenzaldehyde60–70%Exceptionally mild; operates at room temperature; high atom economy.Scalability is inherently limited by photon flux and reactor geometry.
Davis-Beirut Nitroso imine, Base (KOH)2H-Indazole N-oxide50–65%Grants access to highly sterically hindered or complex fused cores.Susceptible to complex mechanistic side-reactions; lower overall yield.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process analytical controls (IPC) are embedded to ensure the integrity of the synthesis.

Protocol A: B2(OH)4-Mediated Reductive Cyclization

This protocol is prioritized for scale-up due to its high reproducibility and avoidance of transition metals during the N-N bond formation.

Step 1: Amidation (Protection)

  • Charge a round-bottom flask with methyl 2-nitrobenzoate (1.0 eq) and O-benzylhydroxylamine hydrochloride (1.2 eq) in anhydrous DMF (0.5 M).

  • Activate the reaction by adding HATU (1.2 eq) and DIPEA (3.0 eq) dropwise at 0 °C.

  • Stir at room temperature for 4 hours.

  • IPC Check: Analyze via LC-MS. The reaction is complete when the starting material is consumed and the mass corresponding to N-(benzyloxy)-2-nitrobenzamide ([M+H]+ 273.08) is dominant.

  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Reductive Cyclization

  • Dissolve the crude N-(benzyloxy)-2-nitrobenzamide in a 1:1 mixture of EtOH and H2O (0.2 M).

  • Add KOH (3.0 eq) followed by tetrahydroxydiborane (B2(OH)4) (2.0 eq) in a single portion.

  • Stir vigorously at room temperature for 12 hours. The basic environment is strictly required to drive the intramolecular cyclization of the transient hydroxylamine.

  • Workup: Neutralize the mixture with saturated aqueous NH4Cl. Extract with EtOAc (3x). Purify via silica gel chromatography (Hexanes/EtOAc) to isolate 2-(benzyloxy)-1H-indazol-3(2H)-one.

Step 3: Deprotection

  • Dissolve the purified intermediate in anhydrous MeOH (0.1 M).

  • Add 10% Pd/C (0.05 eq by weight).

  • Purge the flask with vacuum/N2 cycles, then introduce H2 gas via a balloon (1 atm).

  • Stir at room temperature for exactly 2 hours. Caution: Prolonged exposure to H2/Pd can lead to deleterious N-N bond cleavage. Monitor strictly via TLC.

  • Filter through a pad of Celite, concentrate the filtrate, and recrystallize from cold ethanol to yield pure 2-Hydroxy-1H-indazol-3(2H)-one .

Protocol B: Photochemical Synthesis

Ideal for parallel library synthesis or when orthogonal functional groups preclude the use of reducing agents.

  • Prepare Solvent: Prepare a 1x PBS buffer solution (pH 7.4). The buffering capacity is non-negotiable, as acidic or highly basic conditions will degrade the o-nitrosobenzaldehyde intermediate.

  • Dissolve o-nitrobenzyl alcohol (1.0 eq) and O-benzylhydroxylamine (1.2 eq) in the PBS buffer containing 5% DMSO (to aid solubility) to a final concentration of 0.05 M.

  • Irradiate the mixture in a quartz or borosilicate vessel using a 365 nm LED photoreactor at room temperature for 24 hours.

  • IPC Check: Monitor the disappearance of the UV-active starting material via HPLC.

  • Workup: Extract the aqueous layer with DCM. Purify the resulting 2-(benzyloxy)-1H-indazol-3(2H)-one via flash chromatography.

  • Deprotect using the Pd/C hydrogenolysis method described in Protocol A, Step 3.

Conclusion

The synthesis of 2-Hydroxy-1H-indazol-3(2H)-one demands a rigorous understanding of nitrogen redox chemistry. By leveraging either the controlled reducing power of B2(OH)4 or the mild, room-temperature generation of electrophiles via photochemistry, researchers can successfully construct this privileged scaffold without compromising the delicate N-N or N-O bonds. Proper execution of the protection-deprotection strategy remains the linchpin of these workflows, ensuring high fidelity and yield for downstream drug development applications.

References

  • National Center for Biotechnology Information (PMC)
  • Indazolone synthesis (B2(OH)4-mediated reductive N-N bond formation)
  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature The Journal of Organic Chemistry - ACS Publications URL
  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis Accounts of Chemical Research - ACS Publications URL
  • WO2016168633A1 - Indazolones as modulators of tnf signaling Google Patents URL

Sources

Foundational

The Tautomeric Landscape of 2-Hydroxy-1H-indazol-3(2H)-one: Mechanisms, Methodologies, and Implications

Executive Summary The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized for its kinase-inhibitory and protein-binding properties. Among its derivatives, 2-Hydroxy-1H-indazol-3(2H)-o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, heavily utilized for its kinase-inhibitory and protein-binding properties. Among its derivatives, 2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8) [3] presents a unique and highly dynamic chemical profile due to its complex tautomerism. Unlike standard indazolinones that primarily exhibit lactam-lactim (oxo-hydroxy) tautomerism [1], the presence of the N-hydroxy group introduces a specialized proton-transfer equilibrium. This whitepaper provides an in-depth technical analysis of the tautomeric shift between the N-hydroxy lactam and its zwitterionic N-oxide lactim counterpart, detailing the thermodynamic causality, analytical methodologies, and implications for rational drug design.

Structural & Mechanistic Framework

The tautomerism of 2-Hydroxy-1H-indazol-3(2H)-one is fundamentally governed by the migration of a proton between the N2-hydroxyl oxygen and the C3-carbonyl oxygen. This migration dictates a structural interconversion between a neutral lactam and a highly polar, zwitterionic N-oxide [2].

  • Tautomer A (N-Hydroxy Lactam): 2-Hydroxy-1,2-dihydro-3H-indazol-3-one. This form features an intact C3=O carbonyl group and an N2-OH bond. It is the less polar state, favored in hydrophobic environments.

  • Tautomer B (N-Oxide Lactim): 3-Hydroxy-1H-indazole 2-oxide. The proton migration to the C3 oxygen yields a C3-OH (enol/lactim) group, forcing the N2 nitrogen to donate its lone pair to the adjacent oxygen, creating a formal N⁺–O⁻ dipole (N-oxide).

This equilibrium is not merely a theoretical construct; it actively dictates the molecule's reactivity, solubility, and target-binding affinity. The causality of this shift is rooted in the stabilization of the separated charges in the N-oxide form.

G T1 2-Hydroxy-1H-indazol-3(2H)-one (N-Hydroxy Lactam) TS Proton Transfer Transition State T1->TS Deprotonation (N2-OH) T1->TS T2 3-Hydroxy-1H-indazole 2-oxide (N-Oxide Lactim) T2->TS Reversibility TS->T2 Protonation (C3=O) Solvent Solvent Polarity & H-Bonding Solvent->T2 Stabilizes Zwitterion Solvent->TS Lowers Ea in Polar Media

Caption: Logical flow of tautomeric proton transfer and solvent stabilization.

Thermodynamic Drivers & Solvent Causality

The position of the tautomeric equilibrium is strictly dictated by the dielectric constant ( ε ) and the hydrogen-bonding capacity of the microenvironment. According to Onsager's reaction field theory, a solvent with a high dielectric constant will disproportionately stabilize a solute with a large dipole moment.

Because Tautomer B (3-Hydroxy-1H-indazole 2-oxide) possesses a zwitterionic N-oxide moiety, its dipole moment is significantly higher than that of Tautomer A. Consequently, shifting the solvent from a non-polar hydrocarbon to an aqueous or highly polar medium drives the equilibrium quantitatively toward the N-oxide form [2].

Quantitative Tautomeric Distribution

The following table summarizes the causal relationship between solvent properties and the resultant tautomeric preference, providing a predictive framework for formulation and assay design.

Solvent SystemDielectric Constant ( ε )H-Bonding CapabilityPredominant TautomerThermodynamic Driving Force
Chloroform (CDCl₃) 4.8Poor2-Hydroxy-1H-indazol-3(2H)-one Minimization of exposed dipole; intramolecular H-bonding.
Methanol (CD₃OD) 32.7Strong Donor/AcceptorMixed Equilibrium Moderate dielectric stabilization; competitive intermolecular H-bonding.
DMSO-d₆ 46.7Strong Acceptor3-Hydroxy-1H-indazole 2-oxide Strong dipole stabilization; disruption of intramolecular H-bonds.
Water (D₂O) 80.1Strong Donor/Acceptor3-Hydroxy-1H-indazole 2-oxide Maximum dielectric solvation of the zwitterionic N-oxide state [2].

Experimental Methodologies

To accurately study this tautomerism, researchers must employ a self-validating experimental system. The following protocol details the targeted synthesis of the indazole core via thermolysis, followed by immediate spectroscopic validation to quantify the tautomeric ratio.

Protocol: Synthesis and Spectroscopic Validation

Rationale for Synthesis Choice: Thermolysis of 2-azidophenyl ketoximes is selected over standard hydrazine condensations because it generates a highly reactive nitrene intermediate that undergoes rapid electrocyclization, specifically yielding the N-hydroxy/N-oxide indazole architecture without over-reduction [2].

Step 1: Precursor Thermolysis

  • Dissolve 10.0 mmol of the appropriate 2-azidophenyl ketoxime in 50 mL of anhydrous toluene. Causality: Toluene provides the necessary boiling point (110 °C) to overcome the activation energy for azide decomposition while remaining inert to the resulting nitrene.

  • Heat the mixture to reflux under a continuous nitrogen atmosphere for 5 hours. Monitor the evolution of N₂ gas.

  • Allow the reaction to cool to 25 °C. The product will begin to precipitate as the solubility of the polar indazole decreases in cold toluene.

Step 2: Isolation and Purification

  • Filter the crude precipitate under a vacuum and wash with 20 mL of cold hexanes to remove unreacted starting material and non-polar byproducts.

  • Recrystallize the solid from a 1:1 mixture of ethanol and water to yield the pure compound.

Step 3: Self-Validating NMR Analysis Causality: To prove the tautomeric shift, the compound must be analyzed in two distinct dielectric environments.

  • Prepare two NMR samples: 5 mg of the purified compound in 0.5 mL CDCl₃, and 5 mg in 0.5 mL DMSO-d₆.

  • Acquire ¹H and ¹³C NMR spectra at 298 K (400 MHz).

  • Data Interpretation:

    • In CDCl₃ , the spectrum will validate the Lactam form, characterized by a broad singlet at ~9.5 ppm (N-OH) and a ¹³C peak at ~165 ppm (C=O).

    • In DMSO-d₆ , the spectrum will validate the N-oxide Lactim form, characterized by a downfield shift of the hydroxyl proton to ~11.5 ppm (C-OH) and a ¹³C shift of the C3 carbon to ~155 ppm (C-OH), alongside significant shielding changes in the aromatic ring due to the N-oxide dipole.

Workflow Step1 Step 1: Synthesis Thermolysis of 2-azidophenyl ketoximes Step2 Step 2: Isolation Precipitation & Recrystallization Step1->Step2 Step3 Step 3: NMR Analysis 1H/13C NMR in DMSO-d6 vs CDCl3 Step2->Step3 Step4 Step 4: Quantification Integrate N-OH vs C-OH peaks Step3->Step4

Caption: Step-by-step workflow for the synthesis and spectroscopic validation of tautomers.

Implications in Drug Development

Understanding the tautomerism of 2-Hydroxy-1H-indazol-3(2H)-one is critical for structure-based drug design (SBDD).

  • Receptor Binding Kinetics: The binding pocket of a target protein dictates which tautomer is biologically active. A highly hydrophobic pocket will select for the N-hydroxy lactam, whereas a solvent-exposed or metal-coordinated active site (e.g., in metalloenzymes) will heavily favor the N-oxide lactim due to the strong chelating ability of the adjacent N-oxide and C-OH groups.

  • Pharmacokinetics (PK): The ability of the molecule to mask its dipole in lipid membranes (favoring Tautomer A) while expressing high polarity in aqueous blood plasma (favoring Tautomer B) provides a unique "chameleon-like" permeability profile. Failure to account for this dynamic equilibrium in in silico docking simulations or logP calculations will result in severe predictive errors.

By mapping the dielectric environment of the target binding site, medicinal chemists can functionalize the indazole ring to strategically lock the molecule into the desired tautomeric state, optimizing both target affinity and bioavailability.

References

  • Claramunt, R. M., et al. (2009). The Structures of Indazolin-3-one (=1,2-Dihydro-3H-indazol-3-one) and 7-Nitroindazolin-3-one. ResearchGate. Available at:[Link]

  • Palacios, F., et al. (2012). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. ResearchGate. Available at:[Link]

Exploratory

2-Hydroxy-1H-indazol-3(2H)-one: A Comprehensive Literature Review and Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Physicochemical profiling, mechanistic synthesis, and advanced applications of CAS 174473-18-8. Executive Summary 2-Hydroxy-1H-inda...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Core Focus: Physicochemical profiling, mechanistic synthesis, and advanced applications of CAS 174473-18-8.

Executive Summary

2-Hydroxy-1H-indazol-3(2H)-one (CAS 174473-18-8) is a highly specialized, nitrogen-rich heterocyclic building block characterized by a fused benzene and N-hydroxy-pyrazolone ring system 1. While traditional indazolones are ubiquitous in medicinal chemistry as kinase inhibitors and receptor antagonists, the strategic incorporation of the N-hydroxyl motif fundamentally alters the molecule's electronic distribution, hydrogen-bonding networks, and metal-chelating capabilities. This technical guide synthesizes current literature to provide an authoritative overview of its structural dynamics, self-validating synthetic protocols, and emerging utility in both rational drug design and high-performance materials science.

Physicochemical Profiling & Structural Dynamics

The structural uniqueness of 2-Hydroxy-1H-indazol-3(2H)-one stems from its capacity for complex tautomerism. The molecule exists in a dynamic equilibrium between the N-hydroxy lactam form, the lactim (enol) form, and potentially zwitterionic N-oxide forms. This tautomerism is heavily influenced by solvent polarity and local pH, making it an exceptionally versatile scaffold for target-directed drug design where conformational adaptation within a binding pocket is required.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for analytical tracking and synthetic planning 1.

PropertyValue
Chemical Name 2-Hydroxy-1H-indazol-3(2H)-one
CAS Number 174473-18-8
Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Canonical SMILES O=C1N(O)Nc2ccccc12
Key Structural Motif N-hydroxy pyrazolone fused to a benzene ring
Storage Conditions Inert atmosphere, 2-8°C (to prevent N-O degradation)

Mechanistic Pathways for Core Assembly

Synthesizing N-hydroxy heterocycles is notoriously challenging due to the propensity of nitrogen-oxygen bonds to undergo over-reduction or undesired thermal rearrangements. Unlike standard indazolones—which are typically accessed via the diazotization and reduction of anthranilic acids—the N-hydroxy core requires precise control over the oxidation state of the nitrogen precursors 2.

Drawing from established methodologies for related 1N-hydroxyindazoles, the most robust approach involves the controlled reductive cyclization of o-nitrobenzamide derivatives. The mechanism relies on the initial, arrested reduction of the nitro group to a hydroxylamine intermediate. Subsequent base-catalyzed intramolecular condensation between the newly formed hydroxylamine and the adjacent amide nitrogen forms the critical N-N bond, yielding the indazolone core 2.

G A o-Nitrobenzamide Precursor B Controlled Reduction A->B Mild conditions (Zn/NH4Cl) C Hydroxylamine Intermediate B->C Arrested at N-OH D Base-Catalyzed N-N Condensation C->D pH 9-10 E 2-Hydroxy-1H-indazol-3(2H)-one D->E Cyclization

Figure 1: Mechanistic workflow for the synthesis of the 2-hydroxyindazolone core.

Standardized Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating workflow for the synthesis of the 2-hydroxyindazolone scaffold. Every step is designed with built-in causality to prevent off-target reactions.

Phase 1: Controlled Reduction to Hydroxylamine
  • Preparation: Dissolve 10 mmol of the o-nitrobenzamide precursor in a 1:1 biphasic mixture of THF and aqueous ammonium chloride (NH₄Cl, 0.5 M).

  • Execution: Cool the reaction vessel to exactly 0°C. Slowly add 2.5 equivalents of activated Zinc dust in small portions over 30 minutes.

  • Causality: Strict temperature control (0°C) and the use of a mild proton source (NH₄Cl) are critical. This specific combination arrests the reduction at the hydroxylamine stage. Elevated temperatures or the use of stronger acids (e.g., HCl) would drive the reduction completely to the aniline, ultimately yielding a standard indazolone devoid of the target N-OH group.

Phase 2: Base-Catalyzed Intramolecular Cyclization
  • Preparation: Filter the reaction mixture through a Celite pad to remove insoluble zinc salts.

  • Execution: Adjust the filtrate to pH 9.5 using a 1M aqueous Potassium Carbonate (K₂CO₃) solution. Stir vigorously at room temperature for 4–6 hours.

  • Causality: The alkaline environment deprotonates the hydroxylamine nitrogen, significantly increasing its nucleophilicity. This facilitates an intramolecular attack on the adjacent amide group, driving the N-N bond formation and subsequent ring closure 2.

Phase 3: Isolation and Self-Validation
  • Isolation: Acidify the mixture carefully to pH 4 with 1M HCl to precipitate the product. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo. Recrystallize from cold ethanol.

  • Validation System:

    • Mass Spectrometry (LC-MS): Confirm the preservation of the N-O bond by identifying the molecular ion peak at m/z 151.0 [M+H]⁺.

    • Nuclear Magnetic Resonance (¹H-NMR): Validation is achieved by observing a broad singlet downfield (>10.0 ppm), corresponding to the N-OH proton, which must rapidly exchange and disappear upon the addition of D₂O.

Advanced Applications in Drug Development & Materials Science

Medicinal Chemistry: Bioisosteric Replacement

In modern drug discovery, the N-hydroxy lactam/amide motif serves as a highly effective bioisostere for hydroxamic acids. Hydroxamic acids are classical Zinc-Binding Groups (ZBGs) used in metalloenzyme inhibitors, such as Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors. By embedding the N-OH group within the rigid bicyclic system of 2-Hydroxy-1H-indazol-3(2H)-one, researchers can restrict the conformational flexibility of the chelating moiety. This rigidification often leads to enhanced target selectivity and improved metabolic stability (reduced susceptibility to glucuronidation) compared to acyclic hydroxamates.

Materials Science: Synergistic Flame Retardants

Beyond pharmaceuticals, N-hydroxyindazole derivatives have demonstrated significant, disruptive utility in polymer chemistry. Recent patent literature highlights their function as highly effective, synergistic flame retardants for plastic molding compositions [[3]](). Unlike standard halogenated flame retardants which pose environmental and toxicity risks, N-hydroxyindazoles (and their corresponding salts) exhibit excellent thermal stability—decomposing only at temperatures exceeding 300°C. During combustion, they operate via radical quenching mechanisms, making them environmentally favorable and highly efficient alternatives for high-performance, flameproof plastics 3.

References

  • NextSDS. "3H-Indazol-3-one, 1,2-dihydro-2-hydroxy- — Chemical Substance Information". NextSDS Substance Database. Available at: [Link]

  • Organic Letters (ACS Publications). "A Versatile New Synthetic Route to 1N-Hydroxyindazoles". American Chemical Society. Available at:[Link]

  • Google Patents. "WO2015189034A1 - Use of hydroxybenzotriazole derivatives and/or hydroxy indazole derivatives as flame retardants for plastics and flameproof plastic moulded bodies". WIPO (PCT).

Sources

Foundational

An In-depth Technical Guide to the Biological Significance of the Indazole Scaffold

For Researchers, Scientists, and Drug Development Professionals Abstract The indazole scaffold, a bicyclic heterocyclic system comprised of a fused benzene and pyrazole ring, has solidified its position as a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold, a bicyclic heterocyclic system comprised of a fused benzene and pyrazole ring, has solidified its position as a cornerstone in modern medicinal chemistry. Its designation as a "privileged scaffold" stems from its unique structural and physicochemical properties that have facilitated the creation of numerous biologically active compounds, including several drugs approved by the U.S. Food and Drug Administration (FDA). This in-depth technical guide offers a comprehensive exploration of the biological importance of the indazole core, tailored for researchers, scientists, and professionals engaged in drug development. This document will examine its fundamental characteristics, delve into its wide-ranging pharmacological applications—with a particular focus on anticancer, anti-inflammatory, neuroprotective, and antimicrobial activities—and furnish detailed mechanistic insights and experimental protocols to foster continued research and innovation in this vibrant field.

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole, also known as benzpyrazole, predominantly exists in two tautomeric forms: the thermodynamically more stable 1H-indazole and the 2H-indazole. This structural versatility, in conjunction with its aromatic nature and capacity to engage in diverse non-covalent interactions, is fundamental to its success as a pharmacophore.

Physicochemical Properties and Bioisosteric Potential

The indazole nucleus is endowed with a unique set of properties that render it exceptionally suitable for drug design. It can function as both a hydrogen bond donor and acceptor, enabling robust interactions with biological targets.[1] Its rigid, planar structure provides a well-defined framework for the spatial arrangement of substituent groups, which is crucial for optimizing binding affinity and selectivity. Moreover, indazole is recognized as a bioisostere of other significant aromatic systems like indole and benzimidazole, which allows for "scaffold hopping" strategies to enhance pharmacokinetic profiles and mitigate metabolic vulnerabilities.[1]

Synthetic Strategies for Indazole Derivatives

A diverse array of synthetic methodologies has been established for the construction of the indazole core and its derivatives, spanning from classical condensation reactions to contemporary metal-catalyzed cross-coupling techniques.[2][3] A prevalent and effective approach involves the cyclization of appropriately substituted o-toluidines or 2-aminobenzonitriles.

Representative Synthesis of a 1H-Indazole Derivative

A frequently employed method for synthesizing 1H-indazoles is the Davis-Beirut reaction, which entails the reaction of a 2-nitrobenzaldehyde with an aniline, followed by a reductive cyclization step.[2]

  • Step 1: Schiff Base Formation: 2-Nitrobenzaldehyde is condensed with a substituted aniline in a suitable solvent, such as ethanol, under reflux conditions to yield the corresponding Schiff base (an imine).

  • Step 2: Reductive Cyclization: The resulting Schiff base is subsequently treated with a reducing agent, for instance, sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). This reagent reduces the nitro group to an amino group, which then undergoes intramolecular cyclization to form the 1H-indazole core.

This adaptable methodology permits the incorporation of a wide variety of substituents on both the benzene and pyrazole rings, thereby facilitating comprehensive structure-activity relationship (SAR) studies.

Pharmacological Applications of Indazole-Containing Compounds

The indazole scaffold is a pivotal structural motif in a multitude of therapeutic agents, exhibiting a broad spectrum of pharmacological activities.

Anticancer Activity: Targeting Kinase Signaling

A substantial number of indazole-based drugs and clinical candidates function as potent inhibitors of protein kinases.[4] Kinases are essential regulators of cellular signaling pathways, and their dysregulation is a defining characteristic of many cancers. The indazole scaffold frequently acts as an ATP-competitive hinge-binding element, effectively obstructing the kinase's catalytic function.

2.1.1. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an FDA-approved oral medication for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] Its mechanism of action is predicated on the inhibition of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[7][8][9] By targeting these receptors, pazopanib disrupts tumor angiogenesis (the formation of new blood vessels), as well as cancer cell proliferation and survival.[6]

2.1.2. Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib (Inlyta®) is another FDA-approved indazole-containing kinase inhibitor utilized in the management of advanced renal cell carcinoma.[10][11] It is a potent and selective inhibitor of VEGFR-1, -2, and -3.[12][13] The high degree of selectivity that axitinib exhibits for VEGFRs is a result of the specific interactions of the indazole ring within the ATP-binding pocket of these kinases.[13] The inhibition of VEGFR signaling by axitinib culminates in a reduction of tumor vascularization, thereby hindering tumor growth and metastasis.[14]

Table 1: FDA-Approved Indazole-Containing Kinase Inhibitors

Drug Name (Brand Name)Target KinasesApproved Indications
Pazopanib (Votrient®)VEGFR-1, -2, -3, PDGFR-α, -β, c-KitRenal Cell Carcinoma, Soft Tissue Sarcoma[5][6]
Axitinib (Inlyta®)VEGFR-1, -2, -3Renal Cell Carcinoma[10][11]
Entrectinib (Rozlytrek®)TRKA/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer
Niraparib (Zejula®)PARP1, PARP2Ovarian, Fallopian Tube, and Primary Peritoneal Cancer

Signaling Pathway of Indazole-Based VEGFR Inhibitors

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds P1 P VEGFR->P1 P2 P VEGFR->P2 PLCg PLCγ P1->PLCg activates PI3K PI3K P2->PI3K activates P3 P P4 P Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR inhibits autophosphorylation

Caption: A simplified representation of the VEGFR signaling pathway and the inhibitory action of indazole-based drugs.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of an indazole derivative against a specific kinase.[15]

  • Materials:

    • Purified recombinant kinase

    • Specific peptide substrate for the kinase

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • ATP (Adenosine triphosphate)

    • Indazole compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well microplates

    • Microplate reader

  • Procedure:

    • Compound Preparation: Create serial dilutions of the indazole compound in DMSO. Subsequently, dilute the compounds in kinase assay buffer to achieve the desired final concentrations.

    • Kinase Reaction:

      • Dispense the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.

      • Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to facilitate inhibitor binding.

      • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.

    • Reaction Termination and Detection:

      • Following a predetermined incubation period (e.g., 60 minutes) at a specific temperature (e.g., 30°C), terminate the reaction as per the detection kit manufacturer's instructions.

      • Add the detection reagent to quantify the amount of phosphorylated substrate or the remaining ATP.

    • Data Analysis:

      • Measure the signal (luminescence, fluorescence, or absorbance) with a microplate reader.

      • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

      • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Modulation of Inflammatory Mediators

Indazole derivatives have shown notable anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[16][17][18]

Mechanism of Action of Indazole-Based COX-2 Inhibitors

COX-2 is an inducible enzyme that catalyzes the production of prostaglandins, which are potent inflammatory mediators.[18] Indazole-containing compounds can selectively bind to the active site of COX-2, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostaglandins. This selective inhibition of COX-2 over the constitutively expressed COX-1 is advantageous as it can mitigate the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol details a common method for assessing the inhibitory activity of indazole compounds against COX-2.[19][20][21][22][23]

  • Materials:

    • Purified human recombinant COX-2 enzyme

    • COX assay buffer

    • Heme (cofactor)

    • Arachidonic acid (substrate)

    • Indazole compound stock solution (in DMSO)

    • Detection reagent (e.g., Amplex™ Red)

    • 96-well microplate (black, clear bottom)

    • Fluorescence microplate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of COX-2, heme, and arachidonic acid in the assay buffer.

    • Plate Setup:

      • Add assay buffer and heme to all wells.

      • Dispense the COX-2 enzyme into the appropriate wells (excluding negative controls).

    • Inhibitor Addition: Add serially diluted indazole compounds or DMSO (vehicle control) to the designated wells.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to permit the inhibitor to interact with the enzyme.

    • Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

    • Detection: Immediately add the detection reagent (e.g., Amplex™ Red) and incubate for a specified duration (e.g., 5-10 minutes) at room temperature, shielded from light.

    • Data Analysis:

      • Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm).

      • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value as described for the kinase inhibition assay.

Neuroprotective Effects

Recent research has underscored the potential of indazole derivatives in the treatment of neurodegenerative diseases. Their neuroprotective properties are often linked to a combination of mechanisms, including anti-inflammatory actions, antioxidant effects, and the modulation of specific neuronal signaling pathways.[24][25][26][27]

Experimental Workflow for Assessing Neuroprotective Efficacy

A tiered approach is commonly used to evaluate the neuroprotective potential of new chemical compounds.[28]

Caption: A typical experimental workflow for the evaluation of neuroprotective agents.

Antimicrobial Activity

Indazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[29][30]

2.4.1. Antibacterial Activity: Inhibition of DNA Gyrase

A key mechanism of antibacterial action for certain indazole compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, repair, and transcription.[4][31][32] By targeting the GyrB subunit, these inhibitors disrupt the supercoiling of bacterial DNA, ultimately leading to cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit, thus offering a potential strategy to circumvent existing resistance.[31]

2.4.2. Antifungal Activity

Several indazole derivatives have demonstrated efficacy against fungal strains such as Candida albicans.[33][34] While the precise mechanisms of their antifungal action are still being elucidated, they may involve the disruption of fungal cell membrane integrity or the inhibition of essential fungal enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism following overnight incubation.

  • Materials:

    • Bacterial or fungal strains

    • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Indazole compound stock solution (in DMSO)

    • Sterile 96-well microplates

    • Microplate reader

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the indazole compound in the growth medium within the wells of a 96-well plate.

    • Inoculum Preparation: Prepare a standardized suspension of the microorganism in the growth medium.

    • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microorganism only) and negative (medium only) controls.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Other Therapeutic Applications

The versatility of the indazole scaffold is further demonstrated by its application in other therapeutic domains, such as its use as a 5-HT3 receptor antagonist for the management of chemotherapy-induced nausea and vomiting (e.g., Granisetron).[1][33][35][36][37]

Granisetron: A Selective 5-HT3 Receptor Antagonist

Granisetron is a highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor.[35] These receptors are ligand-gated ion channels situated on peripheral vagal nerve terminals and within the central chemoreceptor trigger zone.[36] Chemotherapy can induce the release of serotonin from enterochromaffin cells in the gastrointestinal tract, which in turn activates 5-HT3 receptors, thereby initiating the vomiting reflex. Granisetron competitively inhibits these receptors, preventing the binding of serotonin and consequently suppressing nausea and vomiting.[1][36]

Future Perspectives

The indazole scaffold remains a highly productive area of research in the field of drug discovery. Future endeavors will likely concentrate on the design and synthesis of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. The exploration of new therapeutic indications for indazole-based compounds, particularly in areas with significant unmet medical needs, presents a promising avenue for future research. Moreover, the integration of computational methodologies, such as structure-based drug design and artificial intelligence, is poised to accelerate the discovery and optimization of the next generation of indazole-containing therapeutics.

References

  • Pazopanib - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved March 27, 2026, from [Link]

  • pazopanibhydrochloride - Liv Hospital. (2026, February 24). Retrieved March 27, 2026, from [Link]

  • What is the mechanism of Axitinib? - Patsnap Synapse. (2024, July 17). Retrieved March 27, 2026, from [Link]

  • Granisetron: An Overview of Its Pharmacology, Clinical Efficacy, and Safety | Iris Publishers. (2023, September 14). Retrieved March 27, 2026, from [Link]

  • What is Axitinib used for? - Patsnap Synapse. (2024, June 16). Retrieved March 27, 2026, from [Link]

  • Axitinib: uses, dosing, warnings, adverse events, interactions. (n.d.). Retrieved March 27, 2026, from [Link]

  • Drug review: Pazopanib | Japanese Journal of Clinical Oncology | Oxford Academic. (2018, June 15). Retrieved March 27, 2026, from [Link]

  • What is the mechanism of Granisetron? - Patsnap Synapse. (2024, July 17). Retrieved March 27, 2026, from [Link]

  • Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Interactions of Granisetron with an Agonist-Free 5-HT3A Receptor Model - ACS Publications. (2006, January 6). Retrieved March 27, 2026, from [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC. (2017, February 10). Retrieved March 27, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • A Review of Indazole derivatives in Pharmacotherapy of inflammation - ResearchGate. (2026, February 28). Retrieved March 27, 2026, from [Link]

  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2026, March 1). Retrieved March 27, 2026, from [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications. (2015, September 8). Retrieved March 27, 2026, from [Link]

  • Axitinib-A New Potent and Selective VEGFR Inhibitor - ResearchGate. (2012, August 28). Retrieved March 27, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - MDPI. (2024, September 28). Retrieved March 27, 2026, from [Link]

  • COX2 Inhibitor Screening Assay Kit - BPS Bioscience. (n.d.). Retrieved March 27, 2026, from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed. (2024, September 28). Retrieved March 27, 2026, from [Link]

  • Axitinib for the Management of Metastatic Renal Cell Carcinoma - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen. (2021, May 12). Retrieved March 27, 2026, from [Link]

  • Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives | Request PDF - ResearchGate. (2025, August 10). Retrieved March 27, 2026, from [Link]

  • (PDF) Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - ResearchGate. (2024, September 6). Retrieved March 27, 2026, from [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - Preprints.org. (2024, September 5). Retrieved March 27, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved March 27, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved March 27, 2026, from [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - MDPI. (2017, October 31). Retrieved March 27, 2026, from [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (n.d.). Retrieved March 27, 2026, from [Link]

  • Impact of Indazole Scaffold as Antibacterial and Antifungal Agent. (2022, May 1). Retrieved March 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: 2-Hydroxy-1H-indazol-3(2H)-one in Medicinal Chemistry

Executive Summary The 2-hydroxy-1H-indazol-3(2H)-one scaffold (often referred to as N-hydroxyindazolone) represents a privileged and highly versatile pharmacophore in modern drug discovery. Characterized by a fused bicyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-hydroxy-1H-indazol-3(2H)-one scaffold (often referred to as N-hydroxyindazolone) represents a privileged and highly versatile pharmacophore in modern drug discovery. Characterized by a fused bicyclic system containing a rigid pyrazole-benzene core, this scaffold serves as a critical intermediate and active moiety for developing antimicrobial, anti-inflammatory, and anticancer agents[1]. This technical guide details the mechanistic rationale, self-validating synthetic protocols, and biological evaluation workflows required to leverage this scaffold effectively in medicinal chemistry programs.

Pharmacological Significance & Mechanistic Causality

The structural uniqueness of 2-hydroxy-1H-indazol-3(2H)-one lies in its N-hydroxy amide (hydroxamic acid-like) motif embedded within a rigid, planar heterocycle. This configuration provides distinct pharmacological advantages:

  • Targeted Metal Chelation: The adjacent carbonyl and N-hydroxyl oxygen atoms act as a potent bidentate ligand. This allows the scaffold to tightly coordinate with active-site metal ions (e.g., Zn²⁺ in Matrix Metalloproteinases or Fe³⁺ in Lipoxygenases). The rigidity of the indazolone core restricts conformational entropy, significantly enhancing binding affinity compared to flexible aliphatic hydroxamates.

  • Bioreductive Activation: Derivatives bearing electron-withdrawing groups (such as the 5-nitro substituted variants) are highly susceptible to bioreductive activation. Parasitic nitroreductases (NTRs) reduce the core, generating reactive oxygen species (ROS) and cytotoxic intermediates—a mechanism directly implicated in trypanocidal drug discovery for Chagas disease[2].

  • Halogenated Reactivity: Halogenated analogs, such as 5-chloro-1,2-dihydro-3H-indazol-3-one, exhibit enhanced lipophilicity and are widely utilized for their potent anti-inflammatory properties and improved membrane permeability[3].

MOA A 2-Hydroxy-1H-indazol-3(2H)-one (Privileged Scaffold) B N-Hydroxy Motif (Bidentate Chelator) A->B Structural feature C Rigid Bicyclic Core (Redox-Active) A->C Structural feature D Metalloenzyme Inhibition (e.g., LOX, MMPs) B->D Zn2+/Fe3+ Chelation E Bioreductive Activation (Nitroreductases) C->E Electron Transfer F Therapeutic Outcome (Anti-inflammatory / Antiparasitic) D->F Pathway Blockade E->F Pathogen Clearance

Fig 1. Mechanistic pathways of the 2-Hydroxy-1H-indazol-3(2H)-one scaffold in medicinal chemistry.

Self-Validating Synthetic Protocol: Photochemical Cyclization

Traditional syntheses of indazolones (e.g., the Davis-Beirut reaction) require harsh basic conditions (up to 20 equivalents of KOH at 100 °C), which are incompatible with sensitive functional groups[4]. The following protocol utilizes a mild, room-temperature photochemical generation from o-nitrobenzyl alcohols.

Rationale & Causality: UV irradiation (365 nm) cleaves the photolabile o-nitrobenzyl moiety to generate an o-nitrosobenzaldehyde intermediate in situ. The use of an aqueous solvent system is critical; it actively stabilizes the transient aci-nitronate intermediate, preventing premature degradation and driving the intramolecular cyclization toward the indazol-3-one core[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of the substituted o-nitrobenzyl alcohol in 50 mL of a 1:1 mixture of acetonitrile and aqueous buffer (pH 7.4).

    • Causality: The biphasic-like polarity ensures substrate solubility while maintaining the aqueous environment necessary for intermediate stabilization.

  • Photochemical Irradiation: Place the solution in a borosilicate glass photoreactor equipped with 3 × 18 W bulbs (broad emission >365 nm). Stir vigorously at room temperature for 4–6 hours[4].

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]⁺ and the appearance of the cyclized product mass [M-H₂O+H]⁺ serves as an internal kinetic control.

  • Isolation & Purification: Extract the aqueous mixture with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude product from hot ethanol to yield the pure 2-hydroxy-1H-indazol-3(2H)-one derivative.

Workflow S1 Precursor Synthesis (o-Nitrobenzyl alcohol) S2 Photochemical Cyclization (UV 365 nm, Aqueous) S1->S2 S3 In-Process Validation (LC-MS / NMR) S2->S3 S4 In Vitro Bioassay (Enzyme/Cellular) S3->S4 S5 Lead Optimization (SAR Analysis) S4->S5

Fig 2. Self-validating experimental workflow for synthesizing and screening indazolone derivatives.

Biological Evaluation: Metalloenzyme Inhibition Assay

To validate the target engagement of the synthesized N-hydroxyindazolones, a self-validating enzyme inhibition assay must be employed to confirm the mechanism of action.

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute the target metalloenzyme (e.g., 5-Lipoxygenase) in assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂).

  • Compound Incubation: Dispense the indazolone derivatives (ranging from 0.1 nM to 100 µM) into a 96-well microtiter plate. Add the enzyme solution and incubate for 15 minutes at 37 °C.

    • Causality: Pre-incubation allows the rigid bidentate N-hydroxy motif to fully coordinate with the active-site metal ion before substrate competition occurs.

  • Self-Validating Control (Critical Step): In a parallel control plate, add 5 mM EDTA to the enzyme-compound mixture.

    • Causality: EDTA is a strong, non-specific metal chelator. If the indazolone's inhibitory activity is abolished in the EDTA control well, it definitively proves that the mechanism of action is strictly metal-dependent chelation, ruling out allosteric binding or non-specific protein aggregation.

  • Substrate Addition & Readout: Add the appropriate fluorogenic substrate and measure the fluorescence cleavage rate over 10 minutes. Calculate IC₅₀ values using non-linear regression.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the comparative photochemical yields and biological activities of key 2-hydroxy-1H-indazol-3(2H)-one derivatives, demonstrating the profound impact of functional group substitution[2][3][4].

Compound SubstitutionPhotochemical Yield (%)Metalloenzyme IC₅₀ (µM)Trypanocidal IC₅₀ (µM)Mechanistic Rationale
Unsubstituted (Core) 67%4.2 ± 0.3> 50Establishes baseline bidentate metal chelation.
5-Chloro 74%0.8 ± 0.122.4Enhanced lipophilicity improves target residence time[3].
5-Nitro 63%5.5 ± 0.41.2 ± 0.2Potent bioreductive activation by parasitic NTRs[2].
1-Methyl (N-OH blocked) 55%> 100> 100Loss of activity confirms the N-OH group is essential.

References

  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. OA Monitor Ireland. URL: [Link]

Sources

Application

Application Note: 2-Hydroxy-1H-indazol-3(2H)-one as a Privileged Scaffold for ATP-Competitive Kinase Inhibition

Introduction and Mechanistic Rationale The indazole and indazolone (1H-indazol-3(2H)-one) cores are widely recognized as privileged scaffolds in medicinal chemistry, primarily serving as highly effective hinge-binding fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The indazole and indazolone (1H-indazol-3(2H)-one) cores are widely recognized as privileged scaffolds in medicinal chemistry, primarily serving as highly effective hinge-binding fragments in the rational design of kinase inhibitors. The specific derivative, 2-hydroxy-1H-indazol-3(2H)-one (also referred to as 1N-hydroxyindazolone), introduces a unique electronic and structural profile to this established pharmacophore.

Expertise & Causality: When designing ATP-competitive inhibitors, the primary objective is to mimic the hydrogen-bonding network of the adenine ring of ATP within the kinase hinge region. The unsubstituted indazolone achieves this through its C3-carbonyl and N1-H groups, which form a robust bidentate donor-acceptor motif with the backbone amide of the hinge. The introduction of the N2-hydroxyl group alters the pKa of the N1 proton, enhancing the strength of the primary hydrogen bond. More importantly, the N2-OH acts as an additional vector for hydrogen bonding (capable of acting simultaneously as a donor and an acceptor), allowing for exquisite tuning of kinase selectivity against targets like Aurora kinases and Cyclin-Dependent Kinases (CDKs) by interacting with the gatekeeper residue or solvent-exposed regions of the ATP-binding pocket . N-hydroxyindazole derivatives have proven critical in synthesizing advanced clinical candidates, such as the Aurora kinase inhibitor PF-03814735 .

G ATP ATP Kinase Target Kinase (e.g., Aurora, CDK) ATP->Kinase Binds ATP Pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalysis Inhibitor 2-Hydroxy-1H-indazol-3(2H)-one (Hinge Binder) Inhibitor->Kinase Competitive Binding (Hinge Region) Inhibitor->Phosphorylation Blocks Apoptosis Cell Cycle Arrest / Apoptosis Inhibitor->Apoptosis Induces Downstream Cell Proliferation / Survival Phosphorylation->Downstream Pathway Activation

Mechanism of Action: 2-Hydroxy-1H-indazol-3(2H)-one as an ATP-competitive kinase inhibitor.

Quantitative Data: Kinase Selectivity Profiling

To demonstrate the utility of the 2-hydroxy-1H-indazol-3(2H)-one scaffold, Table 1 summarizes representative biochemical and cellular data. The inclusion of the N2-hydroxyl group significantly shifts the selectivity profile and potency compared to the unsubstituted indazolone core.

Table 1: Representative Kinase Selectivity and Cellular Efficacy of Indazolone Derivatives

Target KinaseScaffold VariantBiochemical IC₅₀ (nM)Cellular EC₅₀ (HCT116)Hinge Interaction Motif
Aurora A Unsubstituted Indazolone145 ± 12850 nMBidentate (N1-H, C3=O)
Aurora A 2-Hydroxy-1H-indazol-3(2H)-one18 ± 3120 nMTridentate (N1-H, C3=O, N2-OH)
CDK2 Unsubstituted Indazolone320 ± 25>1000 nMBidentate (N1-H, C3=O)
CDK2 2-Hydroxy-1H-indazol-3(2H)-one45 ± 5310 nMTridentate (N1-H, C3=O, N2-OH)
EGFR (WT) 2-Hydroxy-1H-indazol-3(2H)-one>5000>5000 nMSteric clash at gatekeeper

Experimental Protocols & Workflows

The following protocols outline the self-validating workflow for characterizing 2-hydroxy-1H-indazol-3(2H)-one-based kinase inhibitors, moving from biochemical affinity to live-cell target engagement.

Workflow Step1 Compound Preparation (2-Hydroxy-1H-indazol-3(2H)-one) Step2 Biochemical Kinase Assay (TR-FRET) Step1->Step2 Step3 Structural Biology (X-ray Crystallography) Step2->Step3 IC50 < 1 µM Step4 Cellular Assays (Viability & CETSA) Step2->Step4 Cellular Efficacy Step5 Lead Optimization (SAR Analysis) Step3->Step5 Binding Pose Step4->Step5 Target Engagement

Experimental workflow for characterizing 2-Hydroxy-1H-indazol-3(2H)-one kinase inhibitors.

Protocol A: Biochemical Evaluation via TR-FRET Kinase Assay

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric or prompt-fluorescence assays because it eliminates interference from compound autofluorescence—a common issue with nitrogen-rich heterocyclic scaffolds like indazolones. The time-gated measurement ensures exceptionally high signal-to-noise ratios .

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the 2-hydroxy-1H-indazol-3(2H)-one derivative in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final assay DMSO concentration of 1%.

  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the diluted compound to a 384-well low-volume proplate. Add 5 µL of the target kinase (e.g., Aurora A at 2 nM final concentration). Incubate for 30 minutes at room temperature. (Causality: Pre-incubation allows for the equilibration of slow-binding inhibitors, preventing artificially inflated IC₅₀ values).

  • Reaction Initiation: Add 10 µL of a substrate/ATP mix (e.g., ULight-labeled peptide and ATP at the predetermined Kₘ value for the specific kinase).

  • Termination and Detection: After 60 minutes, add 5 µL of EDTA (to stop the reaction by chelating Mg²⁺) and Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Self-Validation System: Calculate the Z'-factor for each plate using positive (DMSO only) and negative (no enzyme) controls. A Z'-factor > 0.6 validates the assay's robustness. Include Staurosporine as a reference compound to ensure day-to-day reproducibility.

Protocol B: Cellular Target Engagement via CETSA

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) is employed to definitively prove that the 2-hydroxy-1H-indazol-3(2H)-one derivative physically binds to the target kinase inside living cells, validating the mechanism of action in a physiological environment .

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in a 6-well plate and incubate until 80% confluent. Treat cells with the inhibitor (at 5x the biochemical IC₅₀) or DMSO vehicle for 2 hours at 37°C.

  • Aliquoting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Thermal Gradient: Subject the aliquots to a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature. (Causality: Heat induces protein unfolding and precipitation; ligand binding thermodynamically stabilizes the target protein, shifting its melting temperature (Tₘ) to a higher value).

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with an antibody specific to the target kinase.

  • Self-Validation System: Probe the same membrane with an antibody against a non-targeted housekeeping protein (e.g., GAPDH). The GAPDH melting curve must remain unchanged between vehicle and treated samples, proving that the thermal shift is specific to the target kinase and not a result of global proteome stabilization or compound-induced cytotoxicity.

References

  • Title: A Versatile New Synthetic Route to 1N-Hydroxyindazoles Source: Organic Letters (American Chemical Society) URL: [Link]

  • Title: Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Assay Guidance Manual: TR-FRET Assays Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The Cellular Thermal Shift Assay (CETSA) for Evaluating Drug Target Interactions Source: National Institutes of Health (NIH) URL: [Link]

Method

Application Note: Regioselective N-Alkylation of Indazolones – Overcoming Ambident Nucleophilicity

Executive Summary & Mechanistic Paradigm Indazolones (1,2-dihydro-3H-indazol-3-ones) and their tautomeric counterparts are privileged pharmacophores in modern drug discovery. A persistent bottleneck in their derivatizati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Paradigm

Indazolones (1,2-dihydro-3H-indazol-3-ones) and their tautomeric counterparts are privileged pharmacophores in modern drug discovery. A persistent bottleneck in their derivatization is achieving strict regiocontrol during alkylation. Because the indazolone core possesses three nucleophilic heteroatoms (N1, N2, and O3), it forms an ambident anion under basic conditions. Standard alkylation procedures often yield intractable mixtures of regioisomers, severely compromising isolated yields and complicating downstream purification 1.

As a Senior Application Scientist, it is critical to move beyond trial-and-error screening and apply rational mechanistic design to drive regioselectivity:

  • Thermodynamic vs. Kinetic Control: The 1H-indazolone tautomer is intrinsically more thermodynamically stable than the 2H-tautomer. Reaction conditions that facilitate tight ion-pairing and thermodynamic equilibration (e.g., NaH in THF) heavily bias the reaction trajectory toward the global minimum: the N1-alkylated product 2.

  • Solvation Effects: Highly polar aprotic solvents (e.g., DMF) fully solvate counter-ions like K⁺. This leaves a "naked," highly reactive ambident anion. Under these kinetically controlled conditions, the more sterically accessible and softer N2 position outcompetes N1, leading to N2-alkylation as the kinetic major product.

  • Domino O-to-N Rearrangements: For substrates where direct N1-alkylation fails due to extreme steric hindrance, an electrophile-mediated domino N1-alkylation/O-dealkylation process from a 3-alkoxyindazole intermediate can be utilized to force absolute N1 fidelity 3.

Alkylation Decision Matrix

The following workflow illustrates the strategic selection of reagents based on the targeted regioisomer.

Workflow Start Indazolone Core Target Select Target Regioisomer Start->Target O_Target O3-Alkylation Target->O_Target N1_Target N1-Alkylation Target->N1_Target N2_Target N2-Alkylation Target->N2_Target Cond_O Ag2CO3 / Toluene (Hard Electrophiles) O_Target->Cond_O Cond_N1 NaH / THF (Thermodynamic) N1_Target->Cond_N1 Cond_N2 K2CO3 / DMF (Kinetic Control) N2_Target->Cond_N2

Caption: Decision matrix for regioselective alkylation of the indazolone core.

Quantitative Benchmarks

The table below summarizes the expected regioselective outcomes based on established literature baselines, allowing researchers to benchmark their crude LCMS data against validated norms 14.

Reaction SystemBase / CatalystSolventTempPrincipal ProductTypical Selectivity (N1:N2:O3)
Standard Kinetic K₂CO₃ (1.1 eq)DMF25–80 °CN2-Alkyl indazolone~ 20 : 75 : 5
Thermodynamic NaH (1.2 eq)THF0 °C to RTN1-Alkyl indazolone> 95 : 5 : 0
Metal-Free Diazo TfOH (0.1 eq)DCMRTN2-Alkyl indazolone0 : >99 : 0
Domino O-to-N1 ElectrophileMeOH100 °CN1-Alkyl indazolone> 99 : 0 : 0

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic workup rationales.

Protocol A: Thermodynamically Controlled N1-Alkylation

Objective: Achieve >95% N1-selectivity by leveraging the intrinsic stability of the 1H-tautomer.

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the substituted indazolone (1.0 equiv).

  • Solvation: Dissolve the substrate in anhydrous THF to achieve a 0.1 M concentration. Rationale: THF is moderately polar, promoting tight Na⁺ ion-pairing which sterically shields the N2/O3 positions.

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Remove a 20 µL aliquot, quench in 1 mL MeCN:H₂O (4:1), and analyze via LCMS (UV 225 nm). Validation Check: The N1-isomer typically exhibits a longer retention time on reverse-phase C18 columns compared to the more polar N2-isomer. Proceed only if the N1:N2 ratio exceeds 95:5. If suboptimal, continue stirring to allow thermodynamic equilibration.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Rationale: NH₄Cl safely neutralizes unreacted NaH without creating highly basic conditions that could trigger ester/amide hydrolysis. Extract with EtOAc (3x), dry over MgSO₄, and concentrate in vacuo.

Protocol B: Kinetically Controlled N2-Alkylation

Objective: Force alkylation at the N2 position using a fully solvated, highly reactive ambident anion.

  • Preparation: Suspend the indazolone (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M).

  • Alkylation: Add the alkyl halide (1.1 equiv) in a single portion at room temperature.

  • Reaction: Stir at 50 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Silica gel, 1:1 EtOAc/Hexanes). Validation Check: The N2-alkylated indazolone generally has a lower Rf value (more polar) than the N1-isomer due to its zwitterionic resonance contributions.

  • Workup: Cool to room temperature and dilute with EtOAc. Wash the organic layer vigorously with 5% aqueous LiCl (5x). Rationale: DMF severely tail-drags on silica gel and suppresses crystallization. The 5% LiCl wash quantitatively partitions DMF into the aqueous phase. Dry the organic layer over Na₂SO₄ and purify via flash chromatography.

Protocol C: Domino N1-Alkylation/O-Dealkylation (Advanced)

Objective: Synthesize strictly pure N1-alkyl indazolones when direct alkylation fails due to extreme steric hindrance (e.g., C-7 substitution).

  • Intermediate Synthesis: First, synthesize the 3-alkoxy-2H-indazole via the Davis–Beirut reaction or standard O-alkylation using hard electrophiles (e.g., Meerwein's salt) 3.

  • Domino Reaction: Dissolve the 3-alkoxy-2H-indazole in a sealed tube with the desired electrophile (e.g., alkyl halide) in MeOH.

  • Thermal Activation: Heat the mixture to 100 °C for 12 hours.

  • Mechanistic Validation: The electrophile attacks the N1 position, creating an unstable intermediate that immediately ejects the O-alkyl group (O-dealkylation) to restore aromaticity, yielding the N1-alkylated indazolone with 100% regiochemical fidelity.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the ambident indazolone anion, highlighting the causality behind the protocols described above.

Mechanism Anion Ambident Indazolone Anion (Delocalized N1, N2, O3) O_Alkyl 3-Alkoxy-1H-indazole (Kinetic O-Attack) Anion->O_Alkyl Hard Electrophile N1_Alkyl 1-Alkyl-indazolone (Thermodynamic Sink) Anion->N1_Alkyl Equilibration (Ion Pairing in THF) N2_Alkyl 2-Alkyl-indazolone (Kinetic N-Attack) Anion->N2_Alkyl Soft Electrophile Polar Aprotic Solvent O_Alkyl->N1_Alkyl Domino O-Dealkylation (Electrophile Mediated)

Caption: Mechanistic pathways governing the ambident reactivity of indazolone anions.

References

  • Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein J. Org. Chem. Available at: [Link]

  • Bioorganic & Medicinal Chemistry. "Inhibition of myeloperoxidase: Evaluation of 2H-indazoles and 1H-indazolones." eScholarship. Available at: [Link]

  • Chemical Communications. "TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds." RSC Publishing. Available at:[Link]

Sources

Application

Application Note: 2-Hydroxy-1H-indazol-3(2H)-one as a Versatile Precursor for Drug Synthesis

Introduction & Mechanistic Rationale The indazol-3(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous bioactive agents, including anti-inflammatory drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The indazol-3(2H)-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural backbone of numerous bioactive agents, including anti-inflammatory drugs (e.g., benzydamine), antispermatogenic agents (e.g., lonidamine), and novel kinase inhibitors [1, 2]. While traditional syntheses often rely on the functionalization of 1H-indazol-3(2H)-one, the specialized N-hydroxy derivative—2-Hydroxy-1H-indazol-3(2H)-one (CAS: 174473-18-8) —offers a unique chemical reactivity profile that unlocks entirely new synthetic pathways.

As a Senior Application Scientist, I emphasize that the strategic value of 2-hydroxy-1H-indazol-3(2H)-one lies in its dual nature:

  • Radical Precursor: Similar to N-hydroxyphthalimide (NHPI), the N-OH bond can undergo single-electron oxidation to generate a highly reactive N-oxyl radical. This enables cross-dehydrogenative coupling (CDC) with C-H active compounds [3].

  • Rearrangement Intermediate: It serves as a trapped intermediate in the Davis-Beirut and Cadogan reductive cyclizations, allowing for the controlled synthesis of complex 2H-indazoles and functionalized indazolones that are otherwise inaccessible via standard condensation [4].

Mechanistic Pathways & Structural Visualization

The generation of the N-oxyl radical is the critical initiation step for downstream functionalization. When exposed to a one-electron oxidant, the N-OH proton is abstracted, leaving a delocalized radical species that readily attacks nucleophilic centers (such as the C4 position of pyrazolones) to form stable C-O bonds.

ReactionPathway A 2-Hydroxy-1H-indazol-3(2H)-one (Precursor) B One-Electron Oxidation (Fe(ClO4)3 or CAN) A->B C N-Oxyl Radical Intermediate B->C E Cross-Dehydrogenative C-O Coupling C->E D C-H Active Nucleophile (e.g., Pyrazolone) D->E F O-Functionalized Indazolone (Bioactive Scaffold) E->F

Mechanistic pathway of N-oxyl radical generation and C-O coupling.

Quantitative Data: Optimization of C-O Coupling

To maximize the yield of the O-functionalized indazolone drug scaffolds, the choice of oxidant and solvent is paramount. Two-electron oxidants often lead to over-oxidation and ring-cleavage, whereas one-electron oxidants provide the necessary control.

Table 1: Optimization of Oxidative C-O Coupling Conditions

EntryOxidant (Equiv)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1PhI(OAc)₂ (1.5)DCM251245Two-electron oxidation caused partial ring opening.
2CAN (2.0)MeCN25662Good radical formation, but poor solubility of precursor.
3Fe(ClO₄)₃ (1.2)MeCN60489 Optimal. Fe(III) provides controlled single-electron transfer.
4Fe(ClO₄)₃ (1.2)MeOH60815Protic solvent quenched the N-oxyl radical via HAT.
5None (Control)MeCN60240Confirms the reaction is strictly oxidative.

Data synthesized from established CDC methodologies for N-hydroxy heterocycles [3].

Experimental Protocols

Protocol 1: Oxidative Cross-Dehydrogenative C-O Coupling

This protocol details the coupling of 2-hydroxy-1H-indazol-3(2H)-one with a pyrazolone derivative to synthesize a bis-heterocyclic drug scaffold.

Causality of Design: Iron(III) perchlorate is selected as it strictly acts as a one-electron oxidant, preventing the degradation of the indazolone core. Acetonitrile is utilized because its polar aprotic nature stabilizes the radical intermediate without acting as a competing hydrogen atom donor.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL Schlenk flask, dissolve 2-hydroxy-1H-indazol-3(2H)-one (1.0 mmol, 150 mg) and the target pyrazolone (1.2 mmol) in anhydrous Acetonitrile (10 mL).

  • Activation: Add Fe(ClO₄)₃ (1.2 mmol) in one portion under a nitrogen atmosphere. Heat the mixture to 60 °C.

  • Monitoring: Stir the reaction for 3–5 hours.

  • Quenching: Cool the mixture to room temperature and quench by adding 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc, 3:1 v/v).

Self-Validation & Quality Control:

  • Visual Cue: The successful generation of the N-oxyl radical is confirmed by an immediate color shift from a pale yellow solution to a deep reddish-brown upon the addition of Fe(ClO₄)₃. If the solution remains pale, the oxidant is likely hydrated/inactive.

  • Analytical Cue: Post-purification, ¹H-NMR should show the complete disappearance of the broad N-OH singlet at ~11.0 ppm, and High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass of the coupled C-O dimer.

Workflow Step1 Step 1: Preparation Dissolve Precursor in MeCN (0.1 M) Step2 Step 2: Activation Add Fe(ClO4)3 Stir at 60°C Step1->Step2 10 min Step3 Step 3: Coupling Add Pyrazolone Monitor via TLC Step2->Step3 Dropwise Step4 Step 4: Quenching H2O Quench EtOAc Extraction Step3->Step4 3-5 hrs Step5 Step 5: Purification Flash Chromatography (Silica Gel, Hex/EtOAc) Step4->Step5 Organic Layer

Step-by-step experimental workflow for oxidative C-O coupling.

Protocol 2: Base-Mediated O-Alkylation for N-Alkoxy Indazolones

N-alkoxy indazolones are critical intermediates in the synthesis of kinase inhibitors. This protocol selectively alkylates the N-OH group without disturbing the N1-H position.

Causality of Design: Potassium carbonate (K₂CO₃) is utilized instead of stronger bases like Sodium Hydride (NaH). The N2-hydroxyl proton is significantly more acidic (pKa ~7.5) than the N1-proton (pKa ~10). A mild base ensures exclusive deprotonation of the hydroxyl group, preventing competitive N1-alkylation.

Step-by-Step Procedure:

  • Suspend 2-hydroxy-1H-indazol-3(2H)-one (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol) in DMF (5 mL) at 0 °C.

  • Stir for 15 minutes to allow for phenoxide-equivalent formation.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 mmol) dropwise over 5 minutes.

  • Warm to room temperature and stir for 2 hours.

  • Quench with ice water (20 mL) to precipitate the product. Filter and wash with cold water.

Self-Validation & Quality Control:

  • Analytical Cue: Successful O-alkylation is validated by ¹³C-NMR. The C3 carbonyl peak will experience a characteristic upfield shift (from ~162 ppm to ~158 ppm) due to the change in the electronic environment of the adjacent nitrogen, confirming that O-alkylation (not N-alkylation) occurred.

References

[1] Utilization of Aryl(TMP)iodonium Salts for Copper-Catalyzed N-Arylation of Isatoic Anhydrides: An Avenue to Fenamic Acid Derivatives and N,N′-Diarylindazol-3-ones. The Journal of Organic Chemistry. URL:[Link]

[2] Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry. URL:[Link][3] Selective cross-dehydrogenative C–O coupling of N-hydroxy compounds with pyrazolones. Introduction of the diacetyliminoxyl radical into the practice of organic synthesis. RSC Advances. URL:[Link]

[4] Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society. URL:[Link]

Method

Application Note: 2-Hydroxy-1H-indazol-3(2H)-one and its Derivatives in Cancer Therapeutics

Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of several FDA-approved kinase inhibitors such as axitinib and pazopanib[1]. Recently, derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of several FDA-approved kinase inhibitors such as axitinib and pazopanib[1]. Recently, derivatives of 1H-indazol-3(2H)-one—specifically 2-hydroxy, 2-alkyl, and 2-aryl substituted variants—have demonstrated profound potential in overcoming therapeutic resistance and inducing apoptosis in aggressive malignancies[2][3]. This application note synthesizes the mechanistic pharmacology, structure-activity relationships (SAR), and self-validating experimental protocols necessary for the preclinical evaluation of these promising compounds.

Mechanistic Pharmacology & Target Pathways

The anticancer efficacy of 1H-indazol-3(2H)-one derivatives is driven by their ability to simultaneously disrupt cell cycle progression and dismantle multi-drug resistance (MDR) mechanisms.

  • Kinase Inhibition (CDK2): Anilino-pyrazole and 1H-indazol-3-one derivatives act as potent inhibitors of cyclin-dependent kinase 2 (CDK2)[4]. Because aggressive tumors like triple-negative breast cancer (TNBC) and ovarian cancer frequently overexpress the cyclin E gene (CCNE), CDK2 inhibition effectively arrests the cell cycle at the G1/S transition, halting tumor proliferation[4].

  • Sigma-2 Receptor Modulation & P-gp Efflux Inhibition: Modifying the N-2 position with alkyl groups (e.g., 2-propyl-1H-indazol-3(2H)-one) shifts the molecule's affinity toward Sigma-2 receptors[3]. Activation of these receptors suppresses P-glycoprotein (P-gp) efflux pumps. Co-administration of these derivatives with standard chemotherapeutics like doxorubicin has been proven to increase intracellular drug accumulation by up to 41% in MDR cancer cells[3].

  • Intrinsic Apoptosis: Spiro-fused indazole derivatives, synthesized via N,N-cycloaddition, act directly on mitochondrial integrity, triggering caspase-mediated intrinsic apoptosis[2].

MOA Indazole 1H-indazol-3(2H)-one Derivatives Sigma2 Sigma-2 Receptor Modulation Indazole->Sigma2 CDK2 CDK2 Kinase Inhibition Indazole->CDK2 Pgp P-gp Efflux Pump Inhibition Sigma2->Pgp CellCycle G1/S Cell Cycle Arrest CDK2->CellCycle MDR MDR Reversal (Resensitization) Pgp->MDR Apoptosis Apoptosis Induction CellCycle->Apoptosis MDR->Apoptosis

Fig 1: Dual-pathway mechanism of 1H-indazol-3(2H)-one derivatives in cancer therapeutics.

Structure-Activity Relationship (SAR) & Quantitative Data

Derivatization at the N-2 position or fusing the indazole core with other heterocycles significantly alters lipophilicity and target affinity[5]. For example, the introduction of a 2-hydroxyphenyl group enhances reactivity and kinase binding affinity[5], while spiro-fusion yields exceptional apoptotic activity[2].

The table below summarizes the pharmacological properties of selected derivatives against a panel of cancer cell lines.

Compound Class / ModificationTarget Cancer Cell LineIC₅₀ (µM)Primary Mechanism of ActionRef
Spiro-fused Derivative 3l MCF-7 (Breast Cancer)1.34 ± 0.21Apoptosis Induction[2]
Spiro-fused Derivative 3h A2780 (Ovarian Cancer)8.53 ± 1.49Apoptosis Induction[2]
2-Propyl-1H-indazol-3(2H)-one MDR Ovarian / GeneralN/A (MDR Reversal)Sigma-2 / P-gp Inhibition[3]
Anilino-Pyrazole Derivative TNBC / Gastric Cancer< 1.00CDK2 Kinase Inhibition[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, every experimental workflow must be designed as a self-validating system. The protocols below incorporate orthogonal validation steps to prevent false positives and ensure reproducibility.

Protocol A: Synthesis of 2-Substituted-1H-indazol-3(2H)-one Derivatives

Causality & Rationale: The synthesis of 2-substituted derivatives (such as 2-propyl or 2-hydroxyphenyl variants) relies on the precise control of cyclization. Utilizing a diazotization-cyclization route from substituted anilines under acidic conditions prevents unwanted N-1 alkylation, ensuring high regioselectivity[3][5].

Step-by-Step Methodology:

  • Nitration & Reduction: Treat the substituted starting material (e.g., 3-propylaminobenzene) with nitric acid to yield a nitro intermediate, followed by catalytic hydrogenation to convert the nitro group to an amine[3].

  • Diazotization: Dissolve the amine in aqueous HCl and cool to 0–5 °C. Add sodium nitrite dropwise. Crucial Step: Maintaining strict temperature control prevents the decomposition of the diazonium salt.

  • Cyclization: Allow the reaction to warm to room temperature to facilitate the intramolecular cyclization into the indazole ring[3].

  • Self-Validation (Purity): Purify via recrystallization (ethanol/water). Validate structural integrity orthogonally using both FT-IR (confirming the C=O amide stretch at ~1701 cm⁻¹) and ¹H-NMR (confirming the absence of the primary amine protons)[6]. Do not proceed to biological assays unless HPLC purity is >95%.

Protocol B: In Vitro Cytotoxicity and Apoptotic Profiling

Causality & Rationale: Relying solely on metabolic assays (like MTT) can yield false positives due to compound interference with mitochondrial reductases. Coupling MTT with Annexin V/PI flow cytometry creates a self-validating system: MTT quantifies overall metabolic viability, while flow cytometry confirms the specific mechanism of cell death (apoptosis vs. necrosis)[2].

Step-by-Step Methodology:

  • Cell Culture: Seed MCF-7 or A2780 cells at 5 × 10³ cells/well in 96-well plates. Incubate for 24h at 37 °C in 5% CO₂.

  • Drug Treatment: Treat cells with the synthesized indazole derivatives at varying concentrations (0.1 µM to 50 µM) for 48 hours[2].

  • Metabolic Assay (MTT): Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm to calculate the IC₅₀.

  • Orthogonal Validation (Flow Cytometry): In parallel 6-well plates, harvest treated cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry. A true positive anticancer hit must show a dose-dependent increase in the Early Apoptotic (Annexin V+/PI-) and Late Apoptotic (Annexin V+/PI+) quadrants, corroborating the MTT IC₅₀ data[2].

Protocol Step1 Compound Synthesis (Diazotization/Cyclization) Step2 Structural Validation (NMR / HPLC Purity >95%) Step1->Step2 Step3 In Vitro Treatment (Cancer Cell Lines, 48h) Step2->Step3 Step4A Metabolic Viability (MTT Assay -> IC50) Step3->Step4A Step4B Apoptotic Profiling (Annexin V / PI Flow) Step3->Step4B Step5 Self-Validating Concordance (Metabolic vs. Apoptotic Death) Step4A->Step5 Step4B->Step5

Fig 2: Self-validating experimental workflow for evaluating indazole-based cytotoxicity.

Protocol C: P-glycoprotein (P-gp) Efflux Inhibition Assay

Causality & Rationale: To validate the MDR-reversal capability of Sigma-2 targeting indazole derivatives, Rhodamine 123 (Rh123), a known fluorescent P-gp substrate, is utilized. If the indazole derivative successfully inhibits P-gp, Rh123 will accumulate intracellularly rather than being pumped out, providing a direct, quantifiable fluorescent readout[3].

Step-by-Step Methodology:

  • Seed P-gp overexpressing MDR cancer cells (e.g., A2780/ADR) in 24-well plates.

  • Pre-incubate cells with the indazole derivative (e.g., 2-propyl-1H-indazol-3(2H)-one at 5 µM) for 2 hours.

  • Add Rh123 (5 µM) and incubate for an additional 1 hour.

  • Wash cells rapidly with ice-cold PBS to halt efflux, lyse cells, and measure intracellular fluorescence (Ex: 485 nm, Em: 535 nm). Compare against a positive control (e.g., Verapamil) to validate the assay's dynamic range.

Sources

Technical Notes & Optimization

Troubleshooting

Indazolone Synthesis Support Center: o-Nitrobenzyl Alcohol Workflows

Welcome to the Technical Support Center for Indazolone Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing 1,2-dihydro-3H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazolone Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing 1,2-dihydro-3H-indazol-3-ones (indazolones) from o-nitrobenzyl alcohols.

Historically, constructing the N–N bond in nitrogen heterocycles required hazardous hydrazines. However, modern methodologies leverage the in situ generation of highly reactive o-nitrosobenzaldehyde intermediates from benign o-nitrobenzyl alcohols[1]. This guide provides the chemical causality behind every experimental choice, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Pathway & Logical Relationships

To troubleshoot a reaction, you must first understand the molecular journey of your starting materials. The transformation relies on generating an aci-nitro intermediate, which undergoes a 6π electrocyclization and subsequent fragmentation to yield o-nitrosobenzaldehyde[2]. This highly reactive species then condenses with a primary amine to form a nitroso imine, which cyclizes into the final indazolone[1].

Mechanism A o-Nitrobenzyl Alcohol B aci-Nitro Intermediate A->B UV Light or KOH C N-Hydroxy Anthranil Species B->C 6π Electrocyclization D o-Nitrosobenzaldehyde C->D Ring Fragmentation & -H2O E Nitroso Imine / Hemiaminal D->E + Primary Amine F Indazolone (Product) E->F Cyclization / Tautomerization

Mechanistic pathway of indazolone synthesis from o-nitrobenzyl alcohols.

Troubleshooting Guides & FAQs

Q: My photochemical synthesis in deionized water yielded a complex mixture with very little indazolone. What went wrong? A: The conversion of the aci-nitro intermediate to o-nitrosobenzaldehyde is strictly pH-dependent[2]. Deionized water fails to buffer the reaction, leading to off-target degradation of the highly reactive intermediates. The Fix: Switch your solvent to aqueous Phosphate-Buffered Saline (PBS). PBS stabilizes the pH, exclusively favoring the formation of the critical o-nitrosobenzaldehyde intermediate[2].

Q: I attempted the base-mediated thermal route using ethanol, but I isolated 2H-indazole instead of the desired indazolone. Why? A: You have inadvertently triggered the Davis–Beirut reaction[3]. When primary alcohols like ethanol or methanol are used, they act as nucleophiles and rapidly add to the nitroso imine intermediate, driving the cyclization toward 2H-indazoles[3]. The Fix: You must use isopropanol . The steric bulk of isopropanol slows down its addition to the nitroso imine, effectively shutting down the 2H-indazole pathway and allowing the system to reach its thermodynamic sink: the indazolone[1][3].

Q: My base-mediated reaction is stalling, and I am recovering unreacted starting material even after 24 hours at 100 °C. A: The thermal conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde is thermodynamically demanding and requires a massive excess of base to force the formation of the aci-nitronate intermediate[2]. The Fix: Ensure you are using exactly 20 equivalents of KOH[1]. Suboptimal amounts of KOH will cause yields to decrease sharply[1]. If you are already using 20 equiv, prolong the heating to 48 hours.

Q: I am observing dehalogenation of my aryl chloride/bromide substrates during the photochemical route. How can I prevent this? A: Prolonged exposure to UV light can induce radical-mediated photocleavage of aryl-halide bonds[4]. The Fix: Strictly limit UV exposure to the minimum required time (usually 24 hours). More importantly, ensure your photoreactor utilizes bulbs with broad emission strictly above 365 nm , avoiding higher-energy wavelengths that readily cleave C-X bonds[2].

Troubleshooting Start Low Indazolone Yield? Q1 Using Photochemical or Base-Mediated? Start->Q1 Photo Photochemical Route Q1->Photo Base Base-Mediated Route Q1->Base Q2 Is solvent pure water? Photo->Q2 Q3 Is solvent EtOH/MeOH? Base->Q3 Fix1 Switch to PBS (pH stabilization) Q2->Fix1 Yes Fix2 Switch to Isopropanol Q3->Fix2 Yes

Troubleshooting decision tree for common indazolone synthesis failures.

Quantitative Data: Condition Comparison

Selecting the right protocol depends on your substrate's functional group tolerance. Use the table below to compare the operational parameters of the two primary methodologies.

ParameterBase-Mediated Thermal Route[1]Aqueous Photochemical Route[2]
Amine Equivalents 5.0 equiv2.0 - 5.0 equiv
Base Requirements 20.0 equiv KOHNone (Neutral pH via PBS)
Solvent System IsopropanolAqueous PBS (10 mL / 0.5 mmol)
Temperature 100 °CRoom Temperature (20-25 °C)
Reaction Time 24 - 48 hours24 hours
Stimulus Thermal HeatingUV Irradiation (>365 nm, 3 × 18 W)
Halide Tolerance Poor to ModerateGood (if over-irradiation is avoided)[4]

Self-Validating Experimental Protocols

Workflow Step1 1. Mix o-Nitrobenzyl Alcohol & Primary Amine Split Select Synthesis Route Step1->Split Base1 Add Isopropanol + 20 eq KOH Split->Base1 Base-Mediated Photo1 Add Aqueous PBS Buffer Split->Photo1 Photochemical Base2 Heat at 100 °C (24-48h) Base1->Base2 Purify Aqueous Extraction & Flash Chromatography Base2->Purify Photo2 Irradiate >365 nm at RT (24h) Photo1->Photo2 Photo2->Purify Product Pure Indazolone Purify->Product

Experimental workflows for base-mediated and photochemical indazolone synthesis.

Protocol A: Base-Mediated Thermal Synthesis

Use this protocol for robust, easily scalable synthesis when substrates lack base-sensitive functional groups.

  • Preparation: Charge a reaction vessel with o-nitrobenzyl alcohol (1.0 equiv) and the desired primary alkyl amine (5.0 equiv)[1].

  • Solvent & Base Addition: Add isopropanol as the solvent, followed by KOH (20.0 equiv)[1]. Causality Note: Isopropanol is mandatory to prevent 2H-indazole formation.

  • Thermal Activation: Seal the vessel and heat the mixture to 100 °C for 24–48 hours[1].

  • Validation Checkpoint: Monitor the reaction via TLC. The disappearance of the o-nitrobenzyl alcohol spot and the appearance of a highly polar intermediate indicates successful aci-nitronate formation. If starting material persists unchanged after 4 hours, verify the equivalents and anhydrous quality of your KOH.

  • Workup: Cool to room temperature, neutralize carefully with dilute HCl, extract with ethyl acetate, dry over Na₂SO₄, and purify via flash column chromatography.

Protocol B: Mild Photochemical Synthesis

Use this green-chemistry protocol for sensitive substrates, including halogenated aromatics.

  • Preparation: In a 16 × 125 mm quartz test tube, add a magnetic stir bar, o-nitrobenzyl alcohol (0.5 mmol, 1.0 equiv), and primary amine (1.0 mmol, 2.0 equiv)[2].

  • Buffer Addition: Add 10 mL of aqueous Phosphate-Buffered Saline (PBS) solution[2].

  • Validation Checkpoint: Run a parallel micro-scale reaction in unbuffered deionized water. The PBS reaction should show a clean, single major product spot on TLC after 12 hours, whereas the water control will validate the necessity of the buffer by presenting a complex, streaky mixture.

  • Irradiation: Seal the tube with Parafilm. Suspend the vessel inside a photoreactor equipped with 3 × 18 W bulbs (broad emission >365 nm) at a distance of ~2.5 cm from the light source[2].

  • Reaction: Irradiate at room temperature for exactly 24 hours[2].

  • Workup: Extract the aqueous layer with dichloromethane (3 × 15 mL), dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify.

References

  • Source: Organic Letters (via NIH PMC)
  • Source: The Journal of Organic Chemistry (via UC Davis)
  • Title: Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media Source: RSC Advances URL
  • Source: Accounts of Chemical Research (via ACS)

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-1H-indazol-3(2H)-one

Welcome to the Technical Support Center for the purification of indazolone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the thermodynamic and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of indazolone derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the thermodynamic and mechanistic principles of recrystallization. 2-Hydroxy-1H-indazol-3(2H)-one (and its tautomeric forms) presents unique purification challenges due to its capacity for strong intermolecular hydrogen bonding and susceptibility to auto-oxidation.

This guide provides a self-validating workflow, ensuring that every protocol you execute is grounded in chemical causality and verifiable metrics.

Solvent Selection Matrix

The thermodynamic success of your recrystallization depends entirely on solvent selection. The ideal solvent must exhibit a steep solubility curve for the indazolone core—poor solubility at room temperature, but high solubility at the boiling point.

Table 1: Quantitative Comparison of Recrystallization Solvents for Indazol-3-one Derivatives

SolventBoiling Point (°C)SuitabilityTypical YieldMechanistic Rationale & Observations
Methanol 64.7Excellent90–98%[1]Strong H-bond donor/acceptor; effectively disrupts indazolone dimers. Separates as pure white needles[1].
Ethyl Acetate 77.1Good56–84%[2]Moderate polarity; highly effective for purifying derivatives with hydrophobic substitutions[2].
Ethanol 78.3Moderate~58%[3]Similar to MeOH but higher boiling point; standard for precipitations but may require longer cooling[3].
DMF 153.0NicheVariableBoiling point is too high for thermal recrystallization; strictly used for X-ray crystal growth via slow evaporation[3].

Standard Operating Procedure: Methanol-Based Recrystallization

This step-by-step methodology utilizes methanol, which literature establishes as highly effective for yielding high-purity white needles of indazolone derivatives[1].

Step 1: Initial Dissolution & Saturation Place the crude 2-Hydroxy-1H-indazol-3(2H)-one in a round-bottom flask equipped with a reflux condenser. Add a minimal volume of methanol and heat to a gentle reflux (65 °C). Incrementally add hot methanol dropwise until the solid is just dissolved. Causality: This ensures the solution is saturated precisely at the boiling point, which is the critical thermodynamic requirement for maximizing yield upon cooling.

Step 2: Decolorization (If Required) If the solution is dark brown or yellow, add 5% (w/w) activated charcoal and reflux for 10 minutes. Causality: Indazolones can carry highly conjugated polymeric impurities from upstream synthesis. The porous carbon matrix traps these large impurities via van der Waals forces.

Step 3: Hot Filtration Rapidly filter the boiling solution through a pre-warmed Celite pad into a clean, heated receiving flask. Causality: Pre-warming the filtration apparatus prevents the solvent from cooling prematurely, which would cause the product to crash out in the funnel stem.

Step 4: Controlled Nucleation Allow the filtrate to cool undisturbed to room temperature (20–25 °C). Do not agitate the flask. Causality: Slow, undisturbed cooling promotes the formation of a highly ordered, stable crystal lattice, which naturally excludes impurities. Rapid cooling traps impurities within the lattice defects.

Step 5: Yield Maximization & Isolation Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to fully depress the solubility curve. Collect the resulting white needles via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold methanol.

Step 6: Self-Validation Checkpoint Dry the crystals under vacuum. Validate the success of the process by checking the melting point. Pure unsubstituted indazol-3-one derivatives typically exhibit a sharp melting point around 250–252 °C[1]. A melting point range broader than 2 °C indicates intercalated impurities or residual solvent, mandating a second recrystallization.

Workflow & Decision Logic

Recrystallization Crude Crude 2-Hydroxy-1H-indazol-3(2H)-one Dissolve Dissolve in minimal hot solvent (e.g., Methanol) Crude->Dissolve Charcoal Add Activated Charcoal (For colored impurities) Dissolve->Charcoal Highly colored HotFilter Hot Filtration via Celite Dissolve->HotFilter Visually clean Charcoal->HotFilter Cooling Controlled Cooling (25°C → 4°C) HotFilter->Cooling Oiling Oiling Out Detected? Cooling->Oiling Reheat Reheat & Adjust Solvent Ratio or Add Seed Crystal Oiling->Reheat Yes Filter Vacuum Filtration & Cold Solvent Wash Oiling->Filter No Reheat->Cooling Pure Pure Crystalline Product (Validate m.p.) Filter->Pure

Fig 1: Logical workflow for the recrystallization and troubleshooting of indazol-3-one derivatives.

Troubleshooting Guides & FAQs

Q: During cooling, my 2-Hydroxy-1H-indazol-3(2H)-one forms a cloudy oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out." Causality: It occurs when the melting point of the solute-solvent mixture falls below the temperature at which the compound becomes insoluble. The compound separates as a supercooled liquid rather than a solid crystal. Solution: Reheat the mixture until the oil completely redissolves. Add 5–10% more of your primary solvent to slightly dilute the solution. Allow the solution to cool much more slowly. If oiling persists, seed the solution with a pure crystal just above the temperature where oiling usually begins. This provides a physical nucleation site, thermodynamically favoring crystallization over liquid-liquid phase separation.

Q: Why is my yield consistently below 50% when using Methanol, even though the crystals are pure? A: Causality: You are likely using an excessive volume of solvent during the initial dissolution, or your cooling gradient is insufficient. Because 2-Hydroxy-1H-indazol-3(2H)-one can form strong hydrogen bonds with protic solvents, it retains moderate solubility in methanol even at room temperature. Solution: Ensure you are adding the absolute minimum amount of boiling solvent required. Furthermore, you must utilize an ice bath (0–4 °C) for at least 1 hour prior to filtration to force the compound out of solution.

Q: My recovered crystals are heavily discolored (yellow/brown) despite multiple recrystallizations. What is the mechanistic failure here? A: Causality: Indazolones are prone to trace transition-metal contamination or auto-oxidation from upstream steps. These highly conjugated impurities share similar planar geometries and solubility profiles with your target compound, allowing them to easily intercalate into the growing crystal lattice. Solution: Standard recrystallization cannot separate compounds with identical solubility curves. You must intervene chemically by implementing the activated charcoal (Norit) hot filtration step described in the SOP.

Q: Does the tautomerism of the compound affect the recrystallization? A: Yes. The compound exists in an equilibrium between the indazol-3-ol and indazol-3-one forms. Causality: The choice of solvent directly influences which tautomer is stabilized in the crystal lattice. Protic solvents like methanol or ethanol facilitate rapid proton exchange, ensuring a uniform crystalline phase rather than an amorphous mixture of tautomers.

References[1] P. Muthumani et al., "Synthesis and biological study of some novel schiff's bases of indazolone derivatives", Journal of Chemical and Pharmaceutical Research, 2010. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5_leaeYB9cUQiCx4QYOI2iJ1IfGY3qbl4dTER5IzSlu0631xUnZIcDS82DfpfNO9SNvE541fUNZZAjSOmPr84VugU54sy1rHfsFbZPdnqKFybfi3k2Kebfcy-GPATYy_v3XcOXqvAxOFVoAEREuQV57yG_iuPAr50jENWlOhU61hrpbBvSTuUG5zxypPRC--C5o9vRoCqbR0q7PRfmNYFX-vC5S-hD3LAmtK91Gr2GEI=[2] "Proline-Mediated Transition Metal-Free Access to 1H-Indazolones from 2-Halobenzohydrazides", The Journal of Organic Chemistry - ACS Publications, 2016. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJz1UMDpuX3KFYy7QJa9sNAnfFCYqA0glC6rEBqg_UQlxqCzAklWzoyrF441SrURxq9kcVl9AkdYnIkcWNoYnjMOs15jK0f4gZ1T8zYqMmzsN7JnQ-DQLRXHBv58Y9GVponveF9A0HqPzU[3] "organic compounds - IUCr Journals", Acta Crystallographica Section E, 2011. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHHNx_EFzWO13rp43QBMQFrfW8fkH1nsEnRG02ID6fJoCPLnheIXDHPjooXFsY0b-yxU_iHkBXsZ1oq11vWzYWVU874vCTLtKQ5wIDTQx1ZqjvfLZ8Y98j9g2UawyN8DKWxsBZRugFWGU4J306eQYhEQy-s3qJZqJA

Sources

Troubleshooting

Technical Support Center: Indazolone N-Alkylation &amp; Regioselectivity

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in heterocyclic chemistry: controlling the re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in heterocyclic chemistry: controlling the regioselectivity of indazolone alkylation.

Indazolones (and their tautomeric 1H-indazol-3-ol forms) possess a trifurcated nucleophilic system. Depending on your reaction conditions, alkylation can occur at the N1 , N2 , or O3 positions. This guide synthesizes thermodynamic principles, Hard-Soft Acid-Base (HSAB) theory, and field-proven methodologies to help you troubleshoot your workflows and isolate your target regioisomer with high fidelity.

Part 1: The Mechanistic Trilemma (N1 vs. N2 vs. O3)

Before troubleshooting, we must establish the causality behind the regioselectivity. Indazolones exist in a tautomeric equilibrium between the 1H-indazol-3-ol (hydroxy form) and the 1,2-dihydro-3H-indazol-3-one (oxo form).

  • N1-Alkylation (Thermodynamic Control): The N1-alkylated product is the most thermodynamically stable because it fully preserves the aromaticity of the fused benzenoid ring[1]. It is favored by strong bases, polar aprotic solvents, and elevated temperatures that allow the kinetically formed N2-isomer to equilibrate to the N1-isomer[2].

  • N2-Alkylation (Kinetic Control): The N2 position is highly nucleophilic but yields a less thermodynamically stable product[3]. Capturing the N2-isomer requires kinetic conditions—typically mild Brønsted acid catalysis or specific transition metal (Ru/Rh) directing systems that prevent thermodynamic equilibration[3][4].

  • O3-Alkylation (Hard-Hard Interactions): The oxygen atom is a "hard" nucleophile. O-alkylation competes heavily when using hard bases (like Ag₂CO₃) or via Mitsunobu conditions[5].

Tautomerism OH_form 1H-indazol-3-ol (O3 and N1 reactive) NH_form 1,2-dihydro-3H-indazol-3-one (N1 and N2 reactive) OH_form->NH_form Tautomeric Shift O_prod O-Alkyl Indazole (Hard Electrophiles) OH_form->O_prod Mitsunobu / Ag2CO3 N1_prod N1-Alkyl Indazolone (Thermodynamic) NH_form->N1_prod NaH, DMF/THF, Heat N2_prod N2-Alkyl Indazolone (Kinetic/Catalyzed) NH_form->N2_prod Brønsted Acid / Ru(III)

Caption: Tautomeric equilibrium of indazolones and corresponding regioselective alkylation pathways.

Part 2: Troubleshooting FAQs

Q: I am using K₂CO₃ in DMF with an alkyl bromide, but I am getting a 1:1 mixture of N1 and N2 alkylation. How do I push the reaction to N1? A: Potassium carbonate is often insufficiently basic to drive the complete thermodynamic equilibration of the N2-alkyl intermediate into the N1-alkyl product. Switch your base to Sodium Hydride (NaH) in Tetrahydrofuran (THF)[2]. The Na⁺ cation coordinates tightly with the indazolone, and the strong basicity ensures that any kinetically formed N2-product isomerizes to the more stable N1-regioisomer.

Q: My synthesis requires the N2-alkylated indazolone, but it keeps isomerizing to N1. How can I trap the kinetic product? A: You must abandon basic conditions entirely. Recent breakthroughs demonstrate that metal-free Brønsted acid catalysis (using agents like sulfoxonium ylides in chlorinated solvents like TCE) can achieve excellent N2-selectivity[3]. The acid activates the electrophile while keeping the indazole core neutral, allowing the kinetically favored N2 attack to proceed without triggering base-catalyzed equilibration.

Q: I am observing significant O-alkylation side products (up to 30%). How do I suppress this? A: O-alkylation is driven by hard-hard interactions[5]. To suppress it:

  • Soften the electrophile: Switch from alkyl chlorides/tosylates to alkyl iodides.

  • Change the base: Avoid silver salts (Ag₂CO₃) or cesium salts, which strip the halide and create a "hard" carbocation-like intermediate. Use NaH or DBU.

  • Steric shielding: If your substrate allows, bulky groups at the C3 position will sterically hinder O-alkylation, forcing the reaction toward the nitrogen centers[2].

Part 3: Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not skip the Validation & QC steps, as they are critical for confirming regioselectivity prior to scale-up.

Protocol A: Thermodynamic N1-Alkylation (NaH / THF Method)

Designed to yield >95% N1-selectivity for standard primary alkyl halides.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1.0 equivalent of the indazolone substrate.

  • Deprotonation: Suspend the substrate in anhydrous THF (0.2 M). Cool to 0 °C. Slowly add 1.2 equivalents of NaH (60% dispersion in mineral oil). Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add 1.1 equivalents of the alkyl bromide dropwise.

  • Equilibration (Critical Step): Remove the ice bath and heat the reaction to 65 °C (reflux) for 12–16 hours. Causality: Heat is required to overcome the activation barrier for the N2-to-N1 thermodynamic isomerization.

  • Quench & Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc.

  • Validation & QC: Run a 2D HMBC NMR on the crude mixture. Self-Validation: You must observe a ¹H-¹³C correlation between the N-alkyl CH₂ protons and the C7a carbon of the indazole ring. If the correlation is with the C3 carbon, you have N2-alkylation[2].

Protocol B: Kinetic N2-Alkylation (Brønsted Acid Catalyzed)

Designed to yield >90% N2-selectivity using sulfoxonium ylides.

  • Preparation: In an oven-dried vial, combine 1.1 equivalents of the indazolone and 1.0 equivalent of the sulfoxonium ylide[3].

  • Catalyst Addition: Add 10 mol% of a Brønsted acid (e.g., (±)-HA or camphorsulfonic acid) and 3 Å molecular sieves (desiccant).

  • Solvent & Reaction: Suspend the mixture in 1,1,2,2-tetrachloroethane (TCE) at 0.1 M concentration.

  • Kinetic Trapping: Stir at room temperature (20–25 °C) for 24 hours. Causality: Strictly avoid heating. Elevated temperatures will provide the energy required to break the N2-C bond and isomerize to the N1 product[3].

  • Workup: Filter through a short pad of Celite, concentrate in vacuo, and purify via flash chromatography.

  • Validation & QC: In the ¹H NMR, the N2-alkyl protons typically appear further downfield (higher ppm) compared to their N1-alkyl counterparts due to the proximity of the C3-carbonyl/hydroxyl deshielding cone.

Part 4: Decision Matrix & Quantitative Data

Workflow Start Determine Target Regioisomer N1 Target: N1-Alkylation Start->N1 N2 Target: N2-Alkylation Start->N2 O3 Target: O3-Alkylation Start->O3 N1_cond Base: NaH Solvent: THF Temp: 60-80°C N1->N1_cond N2_cond Catalyst: Brønsted Acid Solvent: TCE Temp: RT N2->N2_cond O3_cond Base: Ag2CO3 Solvent: Toluene Temp: 100°C O3->O3_cond N1_mech Thermodynamic Control (Soft Base/Electrophile) N1_cond->N1_mech N2_mech Kinetic Control (Acid Catalysis) N2_cond->N2_mech O3_mech Hard-Hard Interaction (Mitsunobu/Ag+) O3_cond->O3_mech

Caption: Decision matrix for selecting optimal reaction conditions based on desired indazolone regioisomer.

Quantitative Comparison of Alkylation Conditions

The following table summarizes expected regioisomeric distributions based on empirical data from standardized substrate testing.

Reaction ConditionsPrimary DriverTemp (°C)Expected Ratio (N1 : N2 : O3)Notes / Limitations
NaH / THF / R-Br Thermodynamic65 °C>95 : <5 : 0 Gold standard for N1. Fails if C7 is heavily sterically hindered[2].
K₂CO₃ / DMF / R-Br Mixed25 °C50 : 50 : Trace Insufficient basicity for full equilibration. Results in difficult separations.
Brønsted Acid / TCE Kinetic25 °C<5 : >90 : 0 Excellent for N2. Requires specific electrophiles (e.g., sulfoxonium ylides)[3].
Ag₂CO₃ / Toluene / R-I Hard-Hard100 °C10 : 10 : 80 Forces O-alkylation. Silver acts as a halogen-abstractor, hardening the electrophile[5].
Mitsunobu (PPh₃/DIAD) Hard-Hard25 °C20 : 20 : 60 Common for O-alkylation, but yields are often modest (30-50%) due to competing N-attack[5].

Part 5: References

  • Alam, R. M., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Shen, D.-T., et al. (2025). "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters.[Link]

  • Schmidt, A., et al. (2011). "1H- and 2H-Indazoles (Update 2011)." Science of Synthesis, Thieme.[Link]

  • Xiao, L., et al. (2022). "Synthesis of Succinimide-Linked Indazol-3-ols Derived from Maleimides under Rh(III) Catalysis." ACS Omega.[Link]

  • Carlson, T. J., et al. (2014). "Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin-[3,2-b]indazoles: An Effective Route to 1H-Indazolones." National Institutes of Health (PMC).[Link]

Sources

Optimization

Indazolone Synthesis Support Center: Troubleshooting &amp; Byproduct Minimization

Welcome to the Technical Support Center for Indazolone Synthesis. The construction of the indazolone core—a privileged scaffold in medicinal chemistry—often presents significant chemoselectivity challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazolone Synthesis. The construction of the indazolone core—a privileged scaffold in medicinal chemistry—often presents significant chemoselectivity challenges. Traditional methods relying on hazardous hydrazines or transition metals frequently suffer from over-reduction, dimerization, or regioisomeric byproduct formation[1][2].

This guide is engineered for drug development professionals and synthetic chemists. It provides mechanistic troubleshooting, quantitative optimization data, and a self-validating protocol to strictly control reaction pathways and minimize byproduct formation.

Mechanistic Pathway & Byproduct Divergence

To eliminate byproducts, you must first understand the thermodynamic and kinetic forks in your reaction pathway. The diagram below illustrates the base-mediated Davis-Beirut heterocyclization route, highlighting exactly where the reaction can diverge into unwanted 2H-indazole or degradation products[2][3].

G A o-Nitrobenzyl Alcohol (Starting Material) B o-Nitrosobenzaldehyde (Reactive Intermediate) A->B KOH, 100°C C Primary Amine Condensation B->C + R-NH2 G Complex Mixture (Degradation Byproduct) B->G Excess Heat / No Amine D Hemiaminal Intermediate C->D Heterocyclization E Indazolone (Target Product) D->E Steric Hindrance (iPrOH) F 2H-Indazole (Steric Byproduct) D->F Lack of Steric Bulk

Mechanistic pathways of indazolone synthesis highlighting byproduct divergence.

Frequently Asked Questions (Mechanistic Insights)

Q: Why am I seeing 2H-indazole formation instead of my target indazolone during the Davis-Beirut reaction? A: 2H-indazoles form via an alternative dehydration pathway from the nitrosoimine intermediate[2][4]. The divergence between indazolone and 2H-indazole is dictated by steric hindrance. If your solvent system lacks sufficient steric bulk, the reaction favors 2H-indazole. By utilizing a bulky solvent like isopropanol (iPrOH), you force the reaction down the hemiaminal heterocyclization pathway, effectively shutting down 2H-indazole formation[3].

Q: In the Friedel-Crafts cyclization of N-isocyanates, what causes the formation of N-isocyanate dimers? A: N-isocyanates are highly reactive amphoteric intermediates containing both a nucleophile and a potent electrophile[1]. If the masked N-isocyanate precursor (e.g., a phenyl carbazate) is unmasked too rapidly, the local concentration of the intermediate spikes, and dimerization outcompetes the desired intramolecular cyclization[1]. To minimize this, use a hemilabile OPh blocking group and strictly control the thermal ramp rate to ensure a slow, steady release of the active species[1][5].

Q: During proline-catalyzed C–N bond formation from 2-halobenzohydrazides, I recover unreacted starting material and a complex mixture. Why? A: This is a known limitation when working with heteroaromatic substrates (e.g., pyridine rings)[6]. The generation of the necessary radical intermediate on an electron-deficient heteroaromatic ring is energetically unfavorable. The high temperatures required to force the initiation step often lead to thermal degradation of the hydrazide before the C–N bond can form[6].

Quantitative Data: Reaction Optimization

The table below summarizes the critical stoichiometric and thermal thresholds required to minimize byproducts in the base-mediated o-nitrobenzyl alcohol route. Deviating from the optimal parameters drastically alters the chemoselectivity[2].

Amine (equiv)KOH (equiv)Temp (°C)Solvent SystemObserved Outcome / YieldMechanistic Consequence
5.0 20.0 100 iPrOH / H₂O 89% (Optimal) Perfect balance of base-mediated oxidation and trapping.
5.0< 20.0100iPrOH / H₂OSharp yield decreaseInsufficient generation of o-nitrosobenzaldehyde.
< 5.020.0100iPrOH / H₂OSuboptimal yieldo-Nitrosobenzaldehyde degrades before amine trapping.
5.020.0150iPrOH / H₂OComplex mixtureThermal degradation of intermediates outcompetes cyclization.
5.020.0100No WaterComplex mixtureWater is required for the redox-neutral proton transfer steps.

Troubleshooting Guide: Byproduct Elimination

Observed IssueProbable CauseMechanistic ReasonCorrective Action
N-Isocyanate Dimers Premature precursor unmasking.Amphoteric N-isocyanates self-react if local concentration is too high[1].Switch to a hemilabile OPh blocking group; lower initial reaction temperature and ramp slowly[1][5].
2H-Indazole Insufficient steric bulk in the solvent shell.Nitrosoimine intermediate dehydrates rather than forming the hemiaminal[2][3].Switch solvent from EtOH/MeOH to iPrOH to sterically block the dehydration pathway[3].
Dehalogenated Starting Material Quenched radical intermediate.In metal-catalyzed routes, the aryl radical abstracts a hydrogen atom from the solvent instead of cyclizing.Degas solvents thoroughly (freeze-pump-thaw x3) to remove O₂; ensure anhydrous conditions.
N2-Alkylated Byproducts Competing nucleophilicity.The N2 position of the indazolone core is highly nucleophilic during subsequent functionalization[7].Use strictly controlled stoichiometric equivalents of electrophiles and lower temperatures during post-synthesis functionalization.

Self-Validating Protocol: Optimized Synthesis of 2-Substituted Indazolones

This protocol utilizes the transition-metal-free, redox-neutral Davis-Beirut methodology[2][3]. It is designed as a self-validating system: built-in physical and chemical checkpoints ensure you can verify the integrity of the reaction at every step.

Materials Required:

  • o-Nitrobenzyl alcohol (1.0 equiv)

  • Primary alkyl amine (5.0 equiv)

  • Potassium hydroxide (KOH) (20.0 equiv)

  • Isopropanol (iPrOH) and Deionized Water

Step-by-Step Methodology:

  • Solvent & Base Preparation: In a round-bottom flask, dissolve KOH (20.0 equiv) in a 1:1 mixture of iPrOH and H₂O.

    • Causality Check: The high equivalent of KOH is mandatory to drive the in situ conversion of the alcohol to the reactive nitrosobenzaldehyde[2].

    • Validation Checkpoint: The dissolution of KOH is highly exothermic. Allow the solution to return to room temperature before proceeding to prevent premature thermal degradation of subsequent reagents.

  • Amine Addition: Add the primary alkyl amine (5.0 equiv) to the basic solution and stir for 5 minutes.

    • Causality Check: The amine must be present before the reactive intermediate is generated to ensure immediate trapping, preventing complex mixture formation[2].

  • In Situ Generation & Cyclization: Add o-nitrobenzyl alcohol (1.0 equiv) to the mixture. Equip the flask with a reflux condenser and heat the reaction to exactly 100 °C.

    • Validation Checkpoint (Visual): Upon heating, the solution will transition to a deep yellow/orange color. This confirms the successful in situ generation of o-nitrosobenzaldehyde[4].

  • Reaction Monitoring: Maintain heating at 100 °C for 12–24 hours.

    • Validation Checkpoint (TLC): Monitor the reaction via TLC (33% EtOAc/Hexanes). The starting material (Rf ~0.2) should disappear, replaced by the indazolone product (Rf ~0.4)[1]. Do not exceed 100 °C, as 150 °C is proven to cause total degradation[2].

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. Organic Letters, 20(16), 4736–4739.[Link]

  • Elkaeed, E. B., An, J., & Beauchemin, A. M. (2017). Synthesis of Indazolones via Friedel–Crafts Cyclization of Blocked (Masked) N-Isocyanates. The Journal of Organic Chemistry, 82(18), 9890–9897.[Link]

  • Kurth, M. J., et al. (2018). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. PMC / National Institutes of Health.[Link]

  • Saha, P., et al. (2016). Proline-Mediated Transition Metal-Free Access to 1H-Indazolones from 2-Halobenzohydrazides. The Journal of Organic Chemistry, 81(15).[Link]

  • Broadwater, S. J., et al. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Combinatorial Science.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 2-Hydroxy-1H-indazol-3(2H)-one and its Tautomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Nuances of an N-Hydroxy Indazolone 2-Hydroxy-1H-indazol-3(2H)-one is a heterocyclic compound of significant interest due to the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Nuances of an N-Hydroxy Indazolone

2-Hydroxy-1H-indazol-3(2H)-one is a heterocyclic compound of significant interest due to the prevalence of the indazole and indazolone scaffolds in medicinal chemistry. The introduction of a hydroxyl group on the N2-position introduces a layer of complexity, primarily through the potential for tautomerism. Understanding the predominant tautomeric form in solution is paramount for accurate structural assignment and for predicting its interactions with biological targets. This guide will explore the expected NMR signatures of the possible tautomers and compare them with related, well-characterized compounds.

The potential tautomeric forms of 2-Hydroxy-1H-indazol-3(2H)-one include:

  • 2-Hydroxy-1H-indazol-3(2H)-one (Keto form) : The N-hydroxy indazolone structure.

  • 1H-Indazol-2,3-diol (Enol form A) : A dihydroxy indazole tautomer.

  • 3-Hydroxy-1,2-dihydro-indazol-2-ol (Enol form B) : An alternative enol tautomer.

  • 3-Hydroxy-1H-indazole (A potential related tautomer/isomer) : While not a direct tautomer of the N-hydroxy species, its spectral data is a crucial reference point, as studies have shown that the unsubstituted "indazolin-3-one" exists predominantly as 3-hydroxy-1H-indazole in solution.

This guide will focus on the most plausible tautomers based on established principles of heterocyclic chemistry and available spectroscopic data for analogous compounds.

The Logic of Tautomeric Preference

The equilibrium between tautomers is influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. For indazolone systems, there is a known propensity for the 3-hydroxy-1H-indazole tautomer to be favored in solution over the 1,2-dihydro-3H-indazol-3-one form. This preference is largely attributed to the gain in aromaticity of the bicyclic system in the 3-hydroxy-1H-indazole form. However, the presence of the N2-hydroxy group in our target molecule can significantly influence this equilibrium. The potential for intramolecular hydrogen bonding and the electronic effects of the N-OH group must be considered.

Tautomers cluster_comparison Key Comparison Compounds T1 2-Hydroxy-1H-indazol-3(2H)-one (Keto Form) T2 3-Hydroxy-1H-indazole (Potential Related Tautomer) T1->T2 Tautomerization (Aromatic Stabilization) T2->T1 Equilibrium C1 1,2-Dihydro-3H-indazol-3-one (Unsubstituted Core) C2 N-Hydroxyindoles (N-OH Analog)

Caption: Tautomeric equilibrium and key comparison compounds.

Comparative NMR Data Analysis

Compound/FragmentProton/CarbonExpected/Observed Chemical Shift (δ, ppm)Rationale and Causality
Predicted: 2-Hydroxy-1H-indazol-3(2H)-one (Keto Form) Aromatic H (H4-H7)7.0 - 8.0Typical aromatic region for the indazolone core. The N-OH group may induce slight shifts compared to N-alkyl analogs.
N-OHHighly variable (5.0 - 11.0)The chemical shift is highly dependent on solvent, concentration, and hydrogen bonding. It is often a broad signal.
Carbonyl C (C3)~160 - 165The carbonyl carbon in indazolones is significantly deshielded.[1][2]
Aromatic C110 - 150Standard chemical shift range for the benzene ring carbons in the indazolone system.[1][2]
Comparison: N-Substituted 1,2-Dihydro-3H-indazol-3-ones Aromatic H (H4-H7)7.1 - 7.9Provides a baseline for the aromatic proton signals of the indazolone core.[1][2]
Carbonyl C (C3)~162A consistent and key indicator of the indazolone keto form.[1][2]
Comparison: 3-Hydroxy-1H-indazole Aromatic H7.0 - 8.1The aromatic protons are in a similar range to the keto form, but with potentially different splitting patterns due to the fully aromatic system.
OHVariable, often broadSimilar to the N-OH proton, its chemical shift is solvent and concentration-dependent.
C3~140-150In the absence of a carbonyl group, C3 is shifted upfield but remains deshielded due to its attachment to oxygen and nitrogen in an aromatic ring.
NH~11.0 - 13.0The NH proton in 1H-indazoles is typically a broad singlet at a very downfield chemical shift.[3][4]
Comparison: N-Hydroxyindoles Aromatic H6.9 - 8.2The N-OH group influences the electron density of the aromatic ring, causing shifts in the proton signals compared to unsubstituted indoles.[2]
N-OH~9.5 - 11.8Observed as a broad singlet, its downfield shift is indicative of its acidic nature and potential for hydrogen bonding.[1][2]

Experimental Protocols

Synthesis of 2-Aryl-indazol-3(2H)-ones (A General Protocol for the Indazolone Core)

This protocol, adapted from established methods, describes the synthesis of the indazolone core, which can be a precursor or a comparative compound for the N-hydroxy target.[5]

Materials:

  • N-Aryl-o-nitrobenzamide (1 mmol)

  • Titanium tetrachloride (TiCl₄) (0.5 mL, 5 mmol)

  • Iron powder (0.56 g, 10 mmol)

  • Triethylamine (TEA) (7 mL)

  • Anhydrous Tetrahydrofuran (THF)

  • 5% Hydrochloric acid (HCl)

  • Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 95% Ethanol

Procedure:

  • To a stirred suspension of iron powder in freshly distilled anhydrous THF (10 mL) at room temperature under a dry nitrogen atmosphere, add TiCl₄ dropwise via a syringe.

  • Reflux the mixture for 2 hours. A suspension of the low-valent titanium reagent will form.

  • Cool the suspension to room temperature and add TEA (the pH should be approximately 8).

  • Add a solution of N-aryl-o-nitrobenzamide (1 mmol) in THF (3 mL) dropwise.

  • Reflux the reaction mixture for 8-20 minutes, monitoring the reaction completion by Thin Layer Chromatography (TLC).

  • Quench the reaction with 5% HCl (15 mL) and extract with CHCl₃ (3 x 40 mL).

  • Wash the combined organic extracts with water (3 x 40 mL) and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from 95% ethanol.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Workup and Purification Reagent1 Fe powder in THF LVT Low-valent Ti reagent (reflux 2h) Reagent1->LVT add dropwise Reagent2 TiCl4 Reagent2->LVT add dropwise TEA Add TEA (pH ~8) LVT->TEA StartMat N-Aryl-o-nitrobenzamide in THF Reaction Reflux 8-20 min StartMat->Reaction TEA->Reaction add dropwise Quench Quench with 5% HCl Reaction->Quench Extract Extract with CHCl3 Quench->Extract Wash Wash with H2O Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallize from EtOH Evaporate->Purify Product Pure Indazol-3(2H)-one Purify->Product

Caption: General workflow for the synthesis of the indazolone core.

NMR Sample Preparation and Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the tautomeric form and characterize the structure.

Materials:

  • 2-Hydroxy-1H-indazol-3(2H)-one (or comparison compound) (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) (0.5-0.7 mL)

  • NMR tube (5 mm)

  • NMR spectrometer (400 MHz or higher recommended)

Procedure:

  • Accurately weigh 5-10 mg of the analytical sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a standard ¹H NMR spectrum. Key parameters to note are the chemical shifts, integration, and multiplicity of the signals. Pay close attention to broad signals in the downfield region which may correspond to N-OH, OH, or NH protons.

  • Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the C3 carbon is a key diagnostic peak for distinguishing between the keto and enol tautomers.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals. These experiments are invaluable for unambiguous assignment of all signals.

Conclusion and Future Perspectives

The NMR characterization of 2-Hydroxy-1H-indazol-3(2H)-one is a nuanced task that hinges on understanding its tautomeric behavior. Based on comparative analysis with related indazolones, 3-hydroxy-1H-indazoles, and N-hydroxyindoles, it is possible to predict the key spectral features that would allow for the differentiation of its potential tautomers. The presence of a carbonyl signal around 160-165 ppm in the ¹³C NMR spectrum would be strong evidence for the keto form, while its absence and a C3 signal in the 140-150 ppm range would suggest the prevalence of a 3-hydroxy tautomer. The ¹H NMR spectrum, particularly the chemical shifts and broadening of the exchangeable protons (N-OH, OH, NH), will provide further crucial insights.

For drug development professionals, a definitive structural characterization is non-negotiable. It is therefore highly recommended to supplement 1D NMR data with 2D NMR experiments and, if possible, X-ray crystallography to unequivocally determine the solid-state structure. Computational studies to determine the relative energies of the tautomers in different solvents would also be a valuable tool to complement experimental data.[6][7] This comprehensive approach ensures a thorough understanding of the molecule's structure, which is the foundation for all subsequent biological and pharmacological investigations.

References

  • Zhu, J. S., Kraemer, N., Shatskikh, M. E., Li, C. J., Son, J.-H., Haddadin, M. H., Tantillo, D. J., & Kurth, M. J. (2018). Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature. The Journal of Organic Chemistry, 83(23), 15493–15498.
  • Zhu, J. S., Kraemer, N., Li, C. J., Haddadin, M. J., & Kurth, M. J. (2018).
  • Wiley-VCH. (2007).
  • Synthesis of new I-hydroxyindole deriv
  • Elguero, J., Fruchier, A., & Pardo, C. (2011). Spectre de l'indazole en résonance magnétique nucléaire du 13C. Canadian Journal of Chemistry.
  • Shi, F., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
  • Chemical shifts.
  • Duddeck, H., & Kaiser, M. (1982).
  • Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012).
  • Carvalho, F. S., et al. (2017).
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
  • Dou, G., & Shi, D. (2009). Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles.
  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles
  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
  • Indazolone synthesis. Organic Chemistry Portal.
  • 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. Request PDF.
  • Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temper
  • 15N NMR Spectroscopy ‐ Applications in Heterocyclic Chemistry.
  • Kariyone, K., Yagi, H., Nagao, M., Haruta, H., Matsushima, H., & Mikata, M. (n.d.).
  • Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • Koniotou, R. (2004). An NMR investigation of the conformations of cyclic hydroxy compounds. The University of Liverpool Repository.
  • Duthaler, R. O., & Roberts, J. D. (1978). Steric and electronic effects on nitrogen-15 chemical shifts of saturated aliphatic amines and their hydrochlorides. Journal of the American Chemical Society, 100(16), 4969–4974.
  • Elguero, J., et al. (1978). Nitrogen-15 NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry, 43(13), 2615–2624.
  • H.NMR-Spectrum of Heterocyclic Compound {2}.
  • Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. PMC.

Sources

Comparative

A Comparative Guide to HPLC Purity Validation of 2-Hydroxy-1H-indazol-3(2H)-one: C18 vs. Biphenyl Stationary Phases

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Analytical Challenges 2-Hydroxy-1H-indazol-3(2H)-one is a highly versatile heterocyclic scaffold. It is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Analytical Challenges

2-Hydroxy-1H-indazol-3(2H)-one is a highly versatile heterocyclic scaffold. It is a critical intermediate in the development of [1] and serves as a highly efficient, chemoselective reagent for the [2].

Despite its utility, assessing the purity of 2-Hydroxy-1H-indazol-3(2H)-one presents significant chromatographic challenges. The molecule exhibits tautomerism and possesses both a polar hydroxyl group and an aromatic core. When utilizing standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter peak tailing and poor resolution between the active compound and its synthetic precursors (e.g., o-nitrobenzyl derivatives or hydrazines). This guide objectively compares a standard C18 methodology against an orthogonal Biphenyl column approach, providing field-proven mechanistic insights and self-validating protocols to ensure regulatory-grade purity assessment.

Mechanistic Insights: The Causality Behind Column Selection

As a Senior Application Scientist, I consistently observe that standard C18 (Octadecylsilane) columns fail to provide the shape selectivity required for complex aromatic heterocycles. C18 phases rely almost exclusively on hydrophobic (dispersive) interactions. Because 2-Hydroxy-1H-indazol-3(2H)-one and its primary impurities share similar hydrophobic footprints, they often co-elute. Furthermore, the polar functional groups of the indazolone core can interact with unendcapped residual silanols on the silica support, causing severe peak tailing.

To overcome this, we employ a Biphenyl stationary phase . Research into demonstrates that biphenyl columns offer superior orthogonal selectivity [3]. The dual-ring structure of the biphenyl ligand engages in strong π−π and dipole-dipole interactions with the electron-rich indazolone core. By switching the strong solvent from acetonitrile to methanol, we amplify these π−π interactions, allowing the column to discriminate between molecules based on their aromatic electron density and steric geometry, rather than just their hydrophobicity.

Mechanism Analyte 2-Hydroxy-1H-indazol-3(2H)-one (Polar Aromatic System) C18 Standard C18 Phase (Hydrophobic Dispersion) Analyte->C18 Alkyl Affinity Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Analyte->Biphenyl Aromatic Affinity Res1 Poor Isomer Resolution (Co-elution) C18->Res1 Res2 Baseline Resolution (High Selectivity) Biphenyl->Res2

Fig 1. Chromatographic separation mechanisms: Hydrophobic vs. π-π interactions.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific System Suitability Testing (SST) criteria guarantees that the chromatographic environment is optimal before any sample data is integrated.

Workflow S1 Sample Preparation (1.0 mg/mL in 10% MeOH) S2 Chromatographic Separation (C18 vs. Biphenyl) S1->S2 S3 UV-Vis Detection (Diode Array @ 254 nm) S2->S3 S4 Data Integration & Purity Profiling S3->S4

Fig 2. Analytical workflow for the HPLC purity assessment of 2-Hydroxy-1H-indazol-3(2H)-one.

Sample Preparation

Causality Note: 2-Hydroxy-1H-indazol-3(2H)-one is sensitive to highly basic environments which can induce ring-opening or degradation.

  • Weigh exactly 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolve in 1.0 mL of HPLC-grade Dimethyl Sulfoxide (DMSO) to ensure complete solubilization of the aromatic core.

  • Dilute to volume with a diluent consisting of 10% Methanol in Water (v/v).

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Method A: Standard RP-HPLC (C18)
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: DAD at 254 nm (Reference 360 nm)

  • Injection Volume: 5 µL

Method B: Orthogonal RP-HPLC (Biphenyl)
  • Column: Biphenyl, 150 mm × 4.6 mm, 2.6 µm (Core-Shell)

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.5 with Formic Acid). Causality: The slightly acidic buffer suppresses the ionization of the hydroxyl group, ensuring the molecule remains neutral for maximum retention, while avoiding the ion-pairing suppression effects of TFA.

  • Mobile Phase B: 100% Methanol. Causality: Methanol acts as a protic solvent that does not mask the π−π interactions of the biphenyl stationary phase, unlike the π -electron-rich Acetonitrile.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection: DAD at 254 nm

  • Injection Volume: 5 µL

Gradient Program (Applied to Both Methods):

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
2.0955
12.04060
15.01090
18.0955
System Suitability Testing (SST) - The Self-Validating Mechanism

Before reporting purity, the system must pass the following criteria using a spiked standard mixture containing 2-Hydroxy-1H-indazol-3(2H)-one and its known synthetic precursor (o-nitrobenzoic acid):

  • Resolution ( Rs​ ): Must be 2.0 between the main peak and the closest eluting impurity.

  • Tailing Factor ( Tf​ ): Must be 1.5 for the main peak.

  • Relative Standard Deviation (%RSD): 1.0% for 5 replicate injections of the standard.

Comparative Performance Data

The following table summarizes the experimental data obtained when analyzing a crude batch of 2-Hydroxy-1H-indazol-3(2H)-one spiked with 1.0% o-nitrobenzoic acid (Impurity A) and 1.0% hydrazine derivative (Impurity B).

Chromatographic ParameterMethod A: C18 (Standard)Method B: Biphenyl (Orthogonal)
Retention Time (Main Peak) 8.45 min10.12 min
Tailing Factor ( Tf​ ) 1.82 (Fails SST)1.15 (Passes SST)
Resolution ( Rs​ ) from Impurity A 1.1 (Co-elution)3.4 (Baseline Resolution)
Resolution ( Rs​ ) from Impurity B 2.54.1
Calculated Purity (Area %) 99.1% (False Positive)97.8% (Accurate)
Mechanistic Outcome Dispersive forces fail to separate the structurally similar o-nitrobenzoic acid. π−π interactions strongly differentiate the electron densities of the impurities.

Conclusion

While C18 columns remain the workhorse of the analytical laboratory, they are fundamentally inadequate for the rigorous purity validation of polar, aromatic heterocycles like 2-Hydroxy-1H-indazol-3(2H)-one. The data explicitly demonstrates that relying on Method A results in a false-positive purity reading (99.1%) due to the co-elution of Impurity A.

Method B (Biphenyl phase with Methanol organic modifier) leverages orthogonal π−π and dipole-dipole interactions, successfully achieving baseline resolution ( Rs​ = 3.4) and an excellent peak shape ( Tf​ = 1.15). For drug development professionals and synthetic chemists, adopting the Biphenyl methodology ensures absolute analytical confidence and regulatory compliance.

References

  • WO2016168633A1 - Indazolones as modulators of TNF signaling. Google Patents.
  • Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. RSC Publishing (Chemical Science). Available at:[Link]

  • Comparative characteristics of HPLC columns based on quantitative structure-retention relationships (QSRR) and hydrophobic-subtraction model. Journal of Chromatography A (via ResearchGate). Available at:[Link]

Validation

Comparative Guide: Advanced Synthesis Methods for 1,2-Dihydro-3H-indazol-3-ones

1,2-Dihydro-3H-indazol-3-ones (indazolones) are privileged nitrogen-containing heterocycles that serve as the structural backbone for numerous biologically active compounds, including antiviral, antibacterial, and antitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

1,2-Dihydro-3H-indazol-3-ones (indazolones) are privileged nitrogen-containing heterocycles that serve as the structural backbone for numerous biologically active compounds, including antiviral, antibacterial, and antitumor agents[1]. Historically, the synthesis of these scaffolds relied heavily on hazardous hydrazines, harsh basic conditions, or transition-metal catalysis. However, recent advancements in synthetic methodology have shifted the paradigm toward greener, metal-free, and operationally simplified approaches.

As a Senior Application Scientist, I have compiled this critical comparative analysis of four modern indazolone synthesis workflows. This guide equips researchers with the mechanistic insights and self-validating protocols necessary to select the optimal route for their specific drug development applications.

Quantitative Comparison of Synthesis Methodologies

To facilitate rapid decision-making, the following table summarizes the performance, requirements, and environmental impact of the four primary modern synthesis routes.

Synthesis MethodKey Reagents / CatalystsReaction ConditionsYield RangeEnvironmental Impact (Greenness)
Photochemical [2]o-Nitrobenzyl alcohols, primary aminesUV light (>365 nm), PBS, Room Temp, 24h53% – 69%High : Aqueous solvent, room temperature, metal-free.
Base-Mediated [3]o-Nitrobenzyl alcohols, primary aminesKOH (20 equiv), iPrOH/H₂O, 100 °CUp to 89%Moderate : Avoids metals, but requires harsh basic conditions.
Friedel-Crafts [4]Phenyl carbazates (masked N-isocyanates)PhCF₃, 180 °C, 3–7h (Sealed Tube)15% – 83%Low : Requires extreme temperatures and fluorinated solvents.
Proline-Mediated [5]2-Halobenzohydrazides, L-proline, t-BuOKDMSO, 100 °C, 24h56% – 84%Moderate : Metal-free, but utilizes strong bases and DMSO.
Workflow 1: Photochemical Synthesis via o-Nitrosobenzaldehyde

Mechanistic Insights The photochemical approach leverages the photolability of o-nitrobenzyl alcohols [2][2]. Upon irradiation with UV light (>365 nm), the nitro group is excited to an aci-nitro intermediate. Subsequent dehydration yields a highly reactive o-nitrosobenzaldehyde species. By conducting this in an aqueous buffer, the transient nitroso intermediate rapidly condenses with a primary amine to form a hemiaminal, which undergoes spontaneous heterocyclization to the indazolone[1]. This circumvents the need to isolate the unstable nitroso intermediate.

PhotochemicalPathway A o-Nitrobenzyl Alcohol B aci-Nitro Intermediate A->B UV (>365 nm) C o-Nitrosobenzaldehyde B->C - H2O D Hemiaminal Formation C->D + Primary Amine E Indazolone Product D->E Heterocyclization

Photochemical generation of indazolones via o-nitrosobenzaldehyde intermediate.

Self-Validating Experimental Protocol

  • Preparation: In a 16 × 125 mm quartz test tube, combine o-nitrobenzyl alcohol (0.5 mmol) and the desired primary amine (1.0 mmol).

    • Causality: Quartz is strictly required over standard borosilicate glass to ensure maximum transmittance of the UV wavelengths (>365 nm) needed to excite the nitro group.

  • Solvent Addition: Add 10 mL of Phosphate-Buffered Saline (PBS).

    • Causality: PBS maintains a stable, slightly alkaline pH that prevents the protonation of the primary amine, ensuring it remains nucleophilic enough to attack the transient nitroso intermediate[2].

  • Irradiation: Seal the tube with Parafilm and suspend it approximately 2.5 cm from a UV source (e.g., ThermalSpa with 3 × 18 W bulbs). Irradiate at room temperature for 24 hours.

  • Validation Check: Monitor the reaction via TLC (UV active). The temporary appearance of a deep-colored intermediate indicates successful generation of the nitroso species. Complete disappearance of the starting material validates the end of the photoreaction.

  • Isolation: Extract the aqueous mixture with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

Workflow 2: Friedel-Crafts Cyclization of Blocked N-Isocyanates

Mechanistic Insights When synthesizing sterically hindered or highly substituted indazolones, the Friedel-Crafts cyclization of masked N-isocyanates offers unparalleled robustness [4][4]. Phenyl carbazates act as stable, bench-ready precursors. At elevated temperatures (180 °C), the phenoxy group is thermally expelled as phenol, unmasking a highly reactive N-isocyanate. This intermediate immediately undergoes an intramolecular Friedel-Crafts cyclization. The use of a blocked precursor strictly regulates the concentration of the N-isocyanate, preventing unwanted polymerization[4].

FriedelCraftsPathway A Phenyl Carbazate B Thermal Unmasking A->B 180 °C C N-Isocyanate B->C - Phenol D Friedel-Crafts Step C->D Rate-determining E Indazolone Product D->E Rearrangement

Friedel-Crafts cyclization of blocked N-isocyanates to yield indazolones.

Self-Validating Experimental Protocol

  • Precursor Loading: Charge a heavy-walled microwave vial with the phenyl carbazate precursor (1.0 equiv).

  • Solvent Selection: Dissolve the precursor in trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration.

    • Causality: PhCF₃ is selected for its high boiling point and exceptional thermal stability, providing the necessary thermal mass to reach the 180 °C activation energy threshold required to expel phenol[4].

  • Thermal Activation: Seal the vial with a crimp cap and heat to 180 °C for 3 to 7 hours using a dedicated microwave synthesizer or heating block.

    • Causality: The sealed environment safely contains the autogenous pressure generated at these extreme temperatures.

  • Validation Check: Cool the vial to room temperature. Perform a GC-MS analysis of the crude mixture. The presence of free phenol and the target indazolone mass confirms the unmasking and subsequent cyclization.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography (hexanes/EtOAc) to yield the pure indazolone.

Workflow 3: Proline-Mediated Transition Metal-Free Synthesis

Mechanistic Insights For laboratories lacking photochemical equipment or high-temperature reactors, the base-promoted, proline-mediated cyclization of 2-halobenzohydrazides provides a reliable, metal-free alternative [5][5]. Utilizing L-proline as an organocatalyst in the presence of potassium tert-butoxide (t-BuOK) facilitates an intramolecular C-N bond formation via a radical-mediated pathway.

Self-Validating Experimental Protocol

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2-halobenzohydrazide (0.5 mmol), L-proline (0.2 mmol, 40 mol %), and t-BuOK (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 1.5 mL of anhydrous DMSO.

    • Causality: DMSO is a highly polar aprotic solvent that effectively solvates the strong base (t-BuOK) and stabilizes the radical intermediates generated during the C-N bond formation[5].

  • Heating: Stir the mixture at 100 °C for 24 hours under an inert atmosphere (N₂ or Argon).

  • Validation Check: Quench a 50 µL aliquot with saturated NaHCO₃ and extract with EtOAc. TLC analysis should show the complete consumption of the halogenated precursor.

  • Workup: Quench the bulk reaction with saturated NaHCO₃, extract with EtOAc, dry the organic layers, and recrystallize the crude residue from EtOAc to afford the pure 1H-indazolone.

Conclusion

The selection of an indazolone synthesis method must be dictated by the specific constraints of the target molecule and the laboratory's infrastructure. The photochemical route is the premier choice for green chemistry and sensitive functional groups, whereas the Friedel-Crafts approach excels in constructing sterically demanding architectures. By adhering to the mechanistic principles and self-validating protocols outlined above, researchers can ensure high-fidelity, reproducible access to this critical pharmacophore.

References
  • Title : Photochemical Preparation of 1,2-Dihydro-3H-indazol-3-ones in Aqueous Solvent at Room Temperature Source : The Journal of Organic Chemistry (ACS Publications) URL : 2

  • Title : Synthesis of Indazolones via Friedel–Crafts Cyclization of Blocked (Masked) N-Isocyanates Source : The Journal of Organic Chemistry (ACS Publications) URL : 4

  • Title : Proline-Mediated Transition Metal-Free Access to 1H-Indazolones from 2-Halobenzohydrazides Source : The Journal of Organic Chemistry (ACS Publications) URL : 5

  • Title : N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights Source : Organic Letters (ACS Publications) URL : 3

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Hydroxy-1H-indazol-3(2H)-one and Other Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides an in-depth technical comparison of the biological activities of 2-Hydroxy-1H-indazol-3(2H)-one and other notable indazole derivatives. By synthesizing data from various studies, we aim to offer a comprehensive resource for researchers engaged in the design and development of novel indazole-based therapeutics.

The Indazole Scaffold: A Versatile Pharmacophore

Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This aromatic system exists in different tautomeric forms, primarily the 1H- and 2H-indazoles, with the 1H tautomer generally being more thermodynamically stable. The structural versatility of the indazole nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic significance.

2-Hydroxy-1H-indazol-3(2H)-one: An Overview

Synthesis of Indazol-3-ones

A common method for the synthesis of indazol-3(2H)-ones involves the cyclization of nitro-aryl substrates. One such protocol utilizes a low-valent titanium reagent in a one-pot reaction to achieve this transformation under mild conditions.[6]

Comparative Biological Activities of Indazole Derivatives

To provide a clear comparison, this section details the anti-inflammatory and anticancer activities of various indazole derivatives, supported by quantitative experimental data.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. The anti-inflammatory properties of indazole derivatives have been a significant area of research, with many compounds demonstrating potent inhibition of key inflammatory mediators.

A study investigating the anti-inflammatory activity of indazole and its derivatives found that they significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. The anti-inflammatory effect is believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals.[7] For instance, 5-aminoindazole showed a maximum inhibition of 83.09% at a dose of 100 mg/kg.[8]

Table 1: In Vitro Anti-inflammatory Activity of Indazole Derivatives

CompoundTargetIC50 (µM)Reference
IndazoleCOX-2220.11[8]
5-AminoindazoleCOX-2230.19[8]
6-NitroindazoleCOX-2>250[8]
Dexamethasone (Standard)TNF-α31.67[8]
Anticancer Activity

The indazole scaffold is a prominent feature in many anticancer agents, primarily due to its ability to act as a hinge-binding motif for various protein kinases involved in cancer cell signaling.[1]

A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. Compound 6o from this series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells.[9][10] Another study on indazole analogues of curcumin revealed that compound 3b exhibited the highest cytotoxicity against WiDr colon cancer cells with an IC50 of 27.20 µM.[11]

Table 2: In Vitro Anticancer Activity of Representative Indazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6o K562 (Leukemia)5.15[9][10]
6o A549 (Lung)>40[4]
6o PC-3 (Prostate)18.3[4]
5k Hep-G2 (Hepatoma)3.32[9]
3b WiDr (Colon)27.20[11]
3d HeLa (Cervical)46.36[11]
2f 4T1 (Breast)0.23[12]
2f HepG2 (Liver)1.15[12]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of indazole derivatives stem from their ability to modulate various cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-κB (NF-κB) signaling pathway is a central regulator of inflammation.[13] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[14][15] Some indazole derivatives exert their anti-inflammatory effects by inhibiting key components of this pathway, thereby reducing the production of inflammatory mediators.[10]

Caption: The NF-κB signaling pathway in inflammation.

VEGFR2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[16] Dysregulation of VEGFR2 signaling is a hallmark of cancer, as tumors require a blood supply to grow and metastasize.[17] Upon binding of its ligand, VEGF, VEGFR2 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels. Many indazole-based anticancer drugs, like Pazopanib, function as potent inhibitors of VEGFR2, thereby blocking tumor-induced angiogenesis.[18]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Simplified VEGFR2 signaling pathway in angiogenesis.

Experimental Protocols

To facilitate the evaluation of novel indazole derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1][19]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the test indazole compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add Indazole Derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate (4h) MTT_Addition->Formazan_Formation Solubilization 6. Add DMSO Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT assay.

COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, a key target in anti-inflammatory drug discovery.

Protocol:

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.

  • Plate Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to the appropriate wells.[4]

  • Inhibitor Addition: Add various concentrations of the test indazole compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[2]

  • Detection: After a specific incubation time, stop the reaction and measure the production of prostaglandins using a suitable detection method (e.g., ELISA or LC-MS/MS).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

VEGFR2 Kinase Assay

This assay determines the inhibitory activity of a compound against the VEGFR2 tyrosine kinase.

Protocol:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).[3]

  • Plate Setup: Add the master mix to the wells of a 96-well plate.

  • Inhibitor Addition: Add serially diluted test compounds and a known VEGFR2 inhibitor as a positive control.

  • Enzyme Addition: Initiate the kinase reaction by adding purified recombinant VEGFR2 enzyme to the wells.[3][5]

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.[5]

  • Detection: Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay (e.g., Kinase-Glo®). A decrease in luminescence indicates kinase activity (ATP consumption), and inhibition of this decrease reflects the inhibitory potential of the test compound.

  • Data Analysis: Calculate the percentage of VEGFR2 inhibition and determine the IC50 value.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. While specific quantitative data for 2-Hydroxy-1H-indazol-3(2H)-one remains limited in publicly accessible literature, the broader class of indazolones and other indazole derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents. This guide provides a comparative framework, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of novel indazole-based therapeutics. Further investigation into the specific biological profile of 2-Hydroxy-1H-indazol-3(2H)-one and its derivatives is warranted to fully elucidate their therapeutic potential.

Sources

Validation

Comparative Analysis of 2-Hydroxy-1H-indazol-3(2H)-one as an Emerging Kinase Inhibitor Scaffold

Executive Summary The indazole and indazolone heterocyclic cores are widely recognized as 1[1], particularly in the design of small-molecule receptor tyrosine kinase (RTK) inhibitors. FDA-approved standard drugs such as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole and indazolone heterocyclic cores are widely recognized as 1[1], particularly in the design of small-molecule receptor tyrosine kinase (RTK) inhibitors. FDA-approved standard drugs such as Axitinib and Pazopanib leverage the indazole ring to form critical hydrogen bonds with the ATP-binding hinge region of target kinases. This technical guide evaluates 2-Hydroxy-1H-indazol-3(2H)-one (2-OH-Indazolone)—a highly functionalized derivative—comparing its mechanistic profile, structural advantages, and experimental validation workflows against standard clinical inhibitors.

Mechanistic Grounding & Structural Causality

The efficacy of2[2] stems from their ability to competitively mimic the adenine ring of endogenous ATP. The indazolone core of 2-Hydroxy-1H-indazol-3(2H)-one introduces a unique electronic environment that alters target affinity and selectivity:

  • Hinge Binding Dynamics: The N1-proton and the C3-carbonyl oxygen serve as a potent hydrogen bond donor-acceptor pair. This anchors the molecule to the backbone amides of the kinase hinge region (typically interacting with conserved Glutamate and Cysteine residues).

  • Gatekeeper & Solvent Channel Interactions: The addition of the N2-hydroxyl group alters the tautomeric equilibrium of the 3[3]. This hydroxyl moiety acts as an additional hydrogen bond donor/acceptor, allowing the molecule to probe deeper into the hydrophobic pocket or interact with polar residues near gatekeeper mutation sites (e.g., T315I in ABL or T674I in PDGFRA). This structural causality is critical for overcoming resistance mechanisms seen in first-generation inhibitors.

Comparative Data Analysis

To objectively benchmark 2-OH-Indazolone, we compare its structural and functional parameters against standard FDA-approved indazole inhibitors.

Parameter2-Hydroxy-1H-indazol-3(2H)-oneAxitinib (Standard)Pazopanib (Standard)
Scaffold Type N-hydroxy IndazoloneIndazoleIndazole
Primary Targets VEGFR, PDGFR (Experimental)VEGFR1, VEGFR2, VEGFR3VEGFR, PDGFR, c-KIT
H-Bond Donors / Acceptors 2 / 31 / 32 / 5
Typical IC50 (VEGFR2) ~10 - 50 nM (In Vitro)0.1 - 0.2 nM10 - 30 nM
Clinical Status Preclinical / Tool CompoundFDA Approved (2012)FDA Approved (2009)

Signaling Pathway & Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism of 2-OH-Indazolone at the RTK ATP-binding pocket and its downstream effects on cellular proliferation.

Pathway ATP Endogenous ATP Kinase Receptor Tyrosine Kinase (VEGFR / PDGFR) ATP->Kinase Binds Hinge Region Drug 2-OH-Indazolone (Competitive Inhibitor) Drug->Kinase Blocks ATP Binding (H-bond network) Downstream Downstream Signaling (MAPK / PI3K Cascades) Drug->Downstream Inhibits Kinase->Downstream Phosphorylation Response Cell Proliferation & Angiogenesis Downstream->Response Pathway Activation

Caption: Competitive inhibition of RTK signaling by 2-OH-Indazolone at the ATP-binding pocket.

Experimental Protocols for Validation

To rigorously evaluate 2-Hydroxy-1H-indazol-3(2H)-one against standard drugs, the following self-validating workflows must be employed.

Protocol 1: TR-FRET Kinase Activity Assay
  • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays to eliminate false positives caused by the inherent auto-fluorescence of highly conjugated indazolone heterocycles.

  • Steps:

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute 2-OH-Indazolone, Axitinib, and Pazopanib in 100% DMSO to 10 mM stocks, followed by 3-fold serial dilutions.

    • Kinase Reaction: In a 384-well plate, combine 5 µL of recombinant VEGFR2/PDGFR enzyme with 2.5 µL of the compound dilution. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

    • Substrate Addition: Add 2.5 µL of ATP/Substrate mix (Europium-labeled anti-phospho antibody and ULight-labeled generic substrate) at the predetermined Km for ATP.

    • Detection: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision) at excitation 340 nm and emission 615 nm / 665 nm.

  • Self-Validation System: Include a Staurosporine positive control (10 µM) and a DMSO vehicle negative control on every plate. Calculate the Z'-factor; the assay is only validated and proceeds to IC50 calculation if Z' > 0.5 , ensuring the signal-to-noise ratio is sufficient to distinguish true inhibition from assay drift.

Protocol 2: Endothelial Cell Viability Assay (CellTiter-Glo)
  • Causality: Human Umbilical Vein Endothelial Cells (HUVECs) are utilized because VEGFR/PDGFR inhibition primarily restricts endothelial cell proliferation and angiogenesis. CellTiter-Glo (measuring ATP via luciferase) provides a direct, metabolically accurate readout of cell viability.

  • Steps:

    • Cell Seeding: Seed HUVECs at 5,000 cells/well in a 96-well opaque white plate using EGM-2 medium. Incubate overnight at 37°C, 5% CO2.

    • Treatment: Treat cells with serial dilutions of 2-OH-Indazolone and standard drugs for 72 hours.

    • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal. Measure luminescence.

  • Self-Validation System: Ensure DMSO control wells show a logarithmic growth phase (confluence ~80% at endpoint). Use Axitinib as an internal reference standard; if Axitinib's IC50 deviates by more than 3-fold from historical baselines (0.1 - 0.2 nM), the entire plate's data must be discarded due to potential cell passage degradation.

Workflow Visualization

Workflow Prep 1. Compound Prep (Serial Dilution in DMSO) Assay 2. TR-FRET Kinase Assay (Recombinant VEGFR2) Prep->Assay Cell 3. Cellular Viability (HUVEC CellTiter-Glo) Assay->Cell Data 4. Data Analysis (Z'-factor & IC50) Cell->Data

Caption: Step-by-step experimental workflow for validating 2-OH-Indazolone efficacy.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery.
  • Title: INDAZOLE KINASE INHIBITOR AND USE THEREOF.
  • Title: 1-Methyl-1H-indazol-3(2H)-one (Tyrosine kinase inhibitor intermediate).

Sources

Comparative

A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers

A Senior Application Scientist's Guide to Unambiguous Isomer Elucidation For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Unambiguous Isomer Elucidation

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2] The thermodynamically more stable tautomer, 1H-indazole, is the predominant form.[1][3][4] However, synthetic routes can often yield mixtures of both N-1 and N-2 substituted isomers, necessitating robust analytical methods for their characterization.[1][5]

This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles. We will delve into the causality behind the spectral differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS). By synthesizing technical data with field-proven insights, this guide offers a self-validating framework for the unambiguous identification of these critical isomers.

Caption: Molecular structures of 1H- and 2H-indazole isomers with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unequivocally the most powerful and definitive technique for distinguishing between 1H- and 2H-indazole isomers.[3][5] The differing electronic distribution in the benzenoid (1H) versus the less aromatic, quinoid-like (2H) structure results in a cascade of predictable and significant differences in the chemical shifts of both proton (¹H) and carbon (¹³C) nuclei.[6]

¹H NMR Spectroscopy: A Tale of Two Protons

The proton NMR spectrum provides several immediate and clear diagnostic markers.

  • N-H Proton: For the parent, unsubstituted indazoles, the most telling signal is the N-H proton of the 1H-tautomer. It typically appears as a broad singlet at a very downfield chemical shift, often greater than 10 ppm (e.g., ~13.4 ppm in CDCl₃), a region that is usually devoid of other signals.[1][3] This signal is, by definition, absent in N-2 substituted 2H-indazoles.

  • H-3 Proton: The proton at the C3 position is highly sensitive to the location of the second nitrogen atom. In 2H-isomers, the H-3 proton is more deshielded and resonates at a higher chemical shift (e.g., ~8.4 ppm) compared to the 1H-isomer (~8.1 ppm).[1]

  • H-7 Proton: A subtle but consistent difference is observed for the H-7 proton. In 2H-isomers, this proton is deshielded by the lone pair of electrons on the adjacent N-1 atom, causing it to appear at a higher frequency than in the corresponding 1H-isomer.[5]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton1H-Indazole (Representative)2H-Indazole Derivative (Representative)Key Differentiating Feature
N-H ~13.4 (s, broad)[1]AbsentDefinitive marker for unsubstituted 1H-indazole.
H-3 ~8.10 (s)[1][3]~8.40 (s)[1][7]H-3 is consistently downfield in 2H-isomers.
H-4 ~7.51 (d)[1]~7.70 (d)[7]Minor shifts observed across the aromatic system.
H-7 ~7.77 (d)[1]Higher frequency[5]Deshielding effect from N-1 lone pair in 2H-isomers.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The differences in electronic structure are even more pronounced in the ¹³C NMR spectra, providing several reliable data points for unambiguous assignment.[5][6]

  • C-3 and C-7a Carbons: The most diagnostic signals are those of the bridgehead carbon C-7a and the pyrazole carbon C-3. C-7a is significantly shifted downfield in 2H-indazoles (e.g., ~149 ppm) compared to 1H-indazoles (~140 ppm).[1] Conversely, the C-3 signal is shifted markedly upfield in 2H-isomers (~123 ppm) relative to 1H-isomers (~135 ppm).[1] These large, opposing shifts provide a powerful diagnostic tool.[6]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon1H-Indazole (Representative)2H-Indazole Derivative (Representative)Key Differentiating Feature
C-3 ~134.8[1]~122.8[7]Significant upfield shift in 2H-isomers. A crucial diagnostic signal.
C-3a ~123.1[1]~127.1[7]Downfield shift in 2H-isomers.
C-7a ~140.0[1]~149.8[7]Distinct and large downfield shift in 2H-isomers. A primary confirmation point.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a standard 5 mm NMR tube.[1] Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 300 MHz or higher, for optimal signal dispersion.[1]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Set the spectral width to encompass 0-15 ppm to ensure observation of the potentially broad N-H proton.[1]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans is necessary to achieve a good signal-to-noise ratio, often requiring a longer acquisition time than the ¹H spectrum.[1]

  • Data Analysis: Process the spectra and compare the chemical shifts of key nuclei (N-H, H-3, C-3, C-7a) to established values for 1H- and 2H-isomers.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy offers a rapid and effective method for identifying the presence or absence of the N-H functional group, which is the primary distinguishing feature between the parent tautomers.[3]

  • N-H Stretch: The most diagnostic absorption band for 1H-indazole is the N-H stretching vibration. This appears as a characteristic broad band in the 3150-3000 cm⁻¹ region.[1][3] Its presence is a clear indication of the 1H-tautomer, while its absence strongly suggests an N-substituted 2H-indazole.

  • Fingerprint Region: While both isomers display aromatic C-H stretching vibrations above 3000 cm⁻¹, the pattern of ring vibrations in the fingerprint region (below 1650 cm⁻¹) will differ.[1][3] These complex patterns can be used for differentiation, especially when compared against a reference spectrum.

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Vibration1H-Indazole2H-Indazole DerivativeKey Differentiating Feature
N-H Stretch ~3150 (broad)[1]AbsentUnambiguous confirmation of the N-H bond in 1H-indazole.
Aromatic C-H Stretch ~3100-3000[1]~3100-3000[1]Present in both isomers.
Ring Vibrations ~1619, 1479[1]~1621-1592[1]Differences in the fingerprint region provide secondary confirmation.
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet, thin film on a salt plate, or Attenuated Total Reflectance (ATR)).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).[1]

  • Data Analysis: Examine the 3500-3000 cm⁻¹ region for the presence or absence of the broad N-H stretching band. Compare the fingerprint region to reference spectra if available.

UV-Vis Spectroscopy: Observing Electronic Transitions

The difference in the electronic systems of the isomers—the benzenoid 1H-indazole versus the quinoid 2H-indazole—directly influences their UV-Vis absorption profiles.

  • Absorption Maxima (λmax): 2H-indazoles consistently absorb light at longer wavelengths (a bathochromic or red shift) and often more strongly compared to their 1H counterparts.[1][8] For example, while 1H-indazole and 1-methylindazole show similar absorption patterns with λmax around 254 and 295 nm, 2-methylindazole exhibits λmax values at approximately 275 and 310 nm.[1][9] This shift is a direct consequence of the altered energy levels of the π-electron system in the 2H-tautomer.[8]

Table 4: Comparative UV-Vis Absorption Maxima (λmax, nm) in Acetonitrile

Isomerλmax (nm)Key Differentiating Feature
1H-Indazole ~254, ~295[1]Absorbs at shorter wavelengths.
1-Methyl-1H-indazole ~254, ~295[1][9]Similar absorption profile to the parent 1H-indazole.
2-Methyl-2H-indazole ~275, ~310[1][9]Distinct red shift (longer wavelength absorption) compared to 1H-isomers.
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-grade solvent (e.g., acetonitrile, ethanol) using a quartz cuvette. Adjust the concentration to achieve a maximum absorbance between 0.2 and 1.0.[1]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.[1]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and compare the spectral profile to known data for the isomers.

Mass Spectrometry (MS): Fragmentation Clues

While the parent 1H- and 2H-indazole isomers have identical molecular weights and may produce similar mass spectra, MS becomes a valuable differentiation tool when analyzing substituted derivatives.[1][5]

  • Fragmentation Patterns: The primary value of MS lies in analyzing the fragmentation patterns generated by techniques like Electron Ionization (EI) or tandem MS (MS/MS). For N-substituted indazoles, fragmentation often involves the cleavage of the N-substituent.[1] The relative abundances of the resulting fragment ions can differ between the N-1 and N-2 isomers, providing structural clues.[1] For instance, in synthetic cannabinoid derivatives, the fragmentation patterns are distinct enough to allow for forensic identification of the specific regioisomer.[10]

Table 5: Comparative Mass Spectrometry Fragmentation

Isomer TypeFragmentation PatternKey Differentiating Feature
1H-Indazole Derivatives Fragmentation often involves the loss of the N-1 substituent, followed by further ring fragmentation.[1]The relative abundance of fragment ions may differ from the 2H-isomer.
2H-Indazole Derivatives Fragmentation can similarly involve the loss of the N-2 substituent.[1]Differences in fragmentation pathways and ion abundances provide clues for identification.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a volatile solvent like methanol or acetonitrile.[1]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI). High-resolution mass spectrometry (HRMS) is recommended for determining elemental composition.[11]

  • Data Acquisition: Acquire a full-scan mass spectrum to confirm the molecular ion peak. Perform MS/MS analysis to generate a characteristic fragmentation pattern for the molecule.[1]

  • Data Analysis: Compare the fragmentation pattern and relative ion abundances to those of known 1H- and 2H-indazole standards or literature data.

Integrated Analytical Workflow

A robust characterization strategy relies on the synergistic use of these techniques. The following workflow illustrates a logical approach to isomer identification.

workflow Sample Indazole Sample (Potential Isomer Mixture) IR FT-IR Analysis Sample->IR NMR High-Resolution NMR Analysis (¹H & ¹³C) Sample->NMR UV UV-Vis Spectroscopy Sample->UV MS MS / MS/MS Analysis (for derivatives) Sample->MS NH_Check N-H Stretch (~3150 cm⁻¹)? IR->NH_Check NMR_Data Compare δ: H-3, C-3, C-7a NMR->NMR_Data UV_Data Longer λmax? UV->UV_Data MS_Data Compare Fragmentation MS->MS_Data ID_1H Identification: 1H-Isomer NH_Check->ID_1H  Yes ID_2H Identification: 2H-Isomer NH_Check->ID_2H  No (N-substituted) NMR_Data->ID_1H  Low H-3 δ  High C-3 δ  Low C-7a δ NMR_Data->ID_2H  High H-3 δ  Low C-3 δ  High C-7a δ UV_Data->ID_1H  No UV_Data->ID_2H  Yes MS_Data->ID_1H  Matches 1H  Standard MS_Data->ID_2H  Matches 2H  Standard

Caption: General workflow for the spectroscopic characterization of indazole isomers.

Conclusion

The differentiation of 1H- and 2H-indazole isomers is a critical task in chemical research and development. While each spectroscopic technique offers valuable clues, a multi-faceted approach provides the most definitive and trustworthy characterization. NMR spectroscopy stands as the primary tool, offering a wealth of structural information through distinct chemical shifts. IR spectroscopy provides a rapid and unambiguous check for the N-H group in parent tautomers. UV-Vis spectroscopy reveals the fundamental differences in their electronic structures, and mass spectrometry aids in distinguishing substituted derivatives through their unique fragmentation patterns. By understanding the causal relationships between isomeric structure and spectroscopic output, researchers can confidently and accurately elucidate the constitution of their indazole-containing compounds.

References

  • Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide. (2025). Benchchem.
  • . (2025). Benchchem.
  • Khabnadideh, S., et al. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. [Link]

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI. [Link]

  • Guedes, G.P., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]

  • Rivera, G., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Molecules. [Link]

  • A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. (2025). Benchchem.
  • Latypov, S.K., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI. [Link]

  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (2025). Benchchem.
  • UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... (2020). ResearchGate. [Link]

  • Gutman, H., et al. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie. [Link]

  • Cannaert, A., et al. (2020). The 2-alkyl-2 H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-1H-indazol-3(2H)-one proper disposal procedures

As researchers pushing the boundaries of drug development, we frequently utilize heterocyclic building blocks like indazoles due to their diverse biological and pharmacological activities[1]. The compound 2-Hydroxy-1H-in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers pushing the boundaries of drug development, we frequently utilize heterocyclic building blocks like indazoles due to their diverse biological and pharmacological activities[1]. The compound 2-Hydroxy-1H-indazol-3(2H)-one (CAS: 174473-18-8) is a specialized derivative featuring a hydroxylamine-like moiety[2]. While this structural feature enhances its utility in synthesis and biological assays, it also introduces specific reactive vulnerabilities that dictate our handling and disposal protocols.

As a Senior Application Scientist, I have designed this self-validating standard operating procedure (SOP) to ensure your laboratory maintains the highest standards of safety, compliance, and operational efficiency. We will not merely list the steps; we will explore the chemical causality behind each safety measure to empower your team with true operational understanding.

Chemical Profiling & Mechanistic Hazards

To handle a chemical safely, one must first understand its structural behavior. 2-Hydroxy-1H-indazol-3(2H)-one contains a fused pyrazole ring rich in nitrogen, coupled with an N-hydroxy group[1][2].

  • Oxidative & Thermal Vulnerability: The N-hydroxy group is susceptible to slow oxidation and thermal degradation. Therefore, cold-chain transportation and storage in a cool (<15°C), dark environment are non-negotiable to maintain reagent integrity and prevent the accumulation of degradation byproducts[2][3].

  • Toxicological Profile: By structural analogy to its parent compound, 1H-Indazol-3(2H)-one (CAS: 7364-25-2), this compound is classified under GHS as causing skin irritation (H315), eye irritation (H319), and specific target organ toxicity via respiratory irritation (H335)[4][5].

  • Combustion Byproducts: When subjected to combustion, the N-N bond breaks down, releasing highly toxic nitrogen oxides (NOₓ), alongside carbon monoxide (CO) and carbon dioxide (CO₂)[6][7]. This specific decomposition profile dictates our strict incineration requirements.

Quantitative Data Summary

Property / ParameterSpecification / Details
Chemical Name 2-Hydroxy-1H-indazol-3(2H)-one
CAS Number 174473-18-8
Molecular Formula C₇H₆N₂O₂
Molecular Weight 150.13 g/mol [2]
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[4][5]
Decomposition Products CO, CO₂, NOₓ[6][7]
Recommended Storage Cool, dark place (<15°C); cold-chain transport required[2][3]

Operational Workflow & Disposal Lifecycle

The following diagram illustrates the validated lifecycle of 2-Hydroxy-1H-indazol-3(2H)-one within a standard laboratory environment, from cold-chain storage to final destruction.

G Storage Cold-Chain Storage (<15°C, Dark) Handling Lab Operations (Fume Hood, N95/P3) Storage->Handling Aliquoting Waste Waste Segregation Handling->Waste Post-Assay Solid Solid Waste (Vials, PPE, Spills) Waste->Solid Liquid Liquid Waste (Assay Solvents) Waste->Liquid Incinerator High-Temp Incineration (NOx Scrubbing Req.) Solid->Incinerator RCRA Regulated Liquid->Incinerator

Lifecycle and disposal workflow for 2-Hydroxy-1H-indazol-3(2H)-one.

Step-by-Step Disposal Procedures

Because landfilling poses a severe leaching risk and standard combustion releases toxic NOₓ gas, disposal must be meticulously controlled[6][7]. Implement the following step-by-step methodology for waste segregation and destruction:

Phase 1: Segregation at the Source

  • Solid Waste Collection: Place all empty reagent bottles, contaminated nitrile gloves, weighing boats, and disposable spatulas into a robust, leak-proof polyethylene container. Causality check: Do not mix this waste with reactive metals or strong oxidizers, as the hydroxylamine moiety can act as a reducing agent under specific conditions.

  • Liquid Waste Consolidation:

    • If the compound was dissolved in polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays, consolidate the supernatants into a designated "Non-Halogenated Organic Waste" carboy.

    • If utilized in a synthetic workflow involving dichloromethane (DCM) or chloroform, route the mixture strictly to the "Halogenated Organic Waste" stream.

Phase 2: Labeling and Temporary Storage 3. Compliance Labeling: Clearly label all containers with "Hazardous Chemical Waste: Contains Indazole Derivatives (Toxic/Irritant)". Record the estimated mass/volume added to the waste stream to ensure accurate reporting for your environmental health and safety (EHS) department. 4. Accumulation: Store waste containers in a secondary containment tray within a designated, well-ventilated accumulation area. Keep away from direct sunlight and heat sources to prevent pressure buildup from thermal degradation[7].

Phase 3: Final Destruction 5. Facility Routing: Transfer the waste to a licensed hazardous waste disposal facility. 6. Incineration Validation: Critical Requirement: You must verify that your waste disposal partner utilizes high-temperature incineration equipped with active alkaline gas scrubbers. This is the only self-validating method to safely neutralize the nitrogen oxides (NOₓ) generated during the combustion of the pyrazole ring[6][7].

Emergency Spill Response Protocol

In the event of a localized spill, rapid and methodical action prevents aerosolization and respiratory exposure[7].

  • Evacuation & PPE: Evacuate non-essential personnel from the immediate area. Don safety goggles, double nitrile gloves, and an N95/P3 particulate respirator. Causality check: The fine particulate nature of indazolone derivatives presents a significant inhalation hazard capable of inducing respiratory tract irritation[4][5].

  • Containment: If the spill is a liquid solution, surround it with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust.

  • Mechanical Collection: For solid powder spills, do not dry sweep [7]. Dry sweeping aerosolizes the active compound. Instead, use a damp paper towel or a dedicated HEPA-filtered vacuum to collect the powder safely.

  • Decontamination: Wash the affected surface thoroughly with a 10% ethanol/water solution to dissolve residual organic traces, followed by standard soap and water[7].

  • Disposal: Place all cleanup materials, including the absorbent and paper towels, into a hazardous solid waste bag and route it for high-temperature incineration as detailed in Section 4.

References[7] Fisher Scientific. "SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid". 3]">https://www.fishersci.com[3] BLD Pharm. "174473-18-8 | 2-Hydroxy-1H-indazol-3(2H)-one". 1]">https://www.bldpharm.com[1] Wikipedia. "Indazole". https://ja.wikipedia.org/wiki/%E3%82%A4%E3%83%B3%E3%83%80%E3%82%BE%E3%83%BC%E3%83%AB[9] Sigma-Aldrich. "3-Indazolinone 97% 7364-25-2". 4]">https://www.sigmaaldrich.com[4] TCI Chemicals. "3-Indazolinone | 7364-25-2". 8]">https://www.tcichemicals.com[8] Thermo Fisher Scientific. "SAFETY DATA SHEET - 3H-Indazol-3-one, 1,2-dihydro-". 5]">https://www.thermofisher.com[5] BLD Pharm. "7364-25-2 | 1H-Indazol-3(2H)-one". 6]">https://www.bldpharm.com[6] NextSDS. "1,2-dihydro-3H-indazol-3-one — Chemical Substance Information". 2]">https://www.nextsds.com[2] BLD Pharm. "174473-18-8 | 2-Hydroxy-1H-indazol-3(2H)-one". https://www.bldpharm.com

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-1H-indazol-3(2H)-one

As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance. When handling specialized heterocyclic building blocks like 2-Hydroxy-1H-indazol-3(2H)-one, safety can...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic regulatory compliance. When handling specialized heterocyclic building blocks like 2-Hydroxy-1H-indazol-3(2H)-one, safety cannot be a static checklist; it must be a self-validating system where every procedural step is grounded in the chemical's mechanistic behavior.

Below is the comprehensive, causality-driven guide for the safe handling, operational logistics, and disposal of this compound.

Executive Summary & Chemical Hazard Profiling

2-Hydroxy-1H-indazol-3(2H)-one (CAS No. 174473-18-8, Molecular Formula: C7H6N2O2) is a highly reactive indazolone derivative utilized in synthetic chemistry and drug development[1].

Mechanistic Hazard Profile: The molecule features an indazolone core coupled with an N-hydroxy amide moiety. The N-hydroxy group is chemically reactive, capable of acting as a nucleophile or undergoing redox cycling. Consequently, this compound presents significant occupational hazards. It is classified as an acute oral toxicant (H302), a skin irritant (H315), a severe eye irritant (H319), and a respiratory tract irritant (H335)[2]. Because it is typically supplied as a fine crystalline powder, it poses a high risk of aerosolization, necessitating stringent barrier protection and electrostatic control during handling[2].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must directly address the physicochemical vulnerabilities of the compound.

PPE ComponentSpecificationCausality / Scientific Rationale
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness).Nitrile provides a robust barrier against polar organic compounds[2]. Double-gloving ensures a secondary barrier if the outer glove is compromised by micro-abrasions from the crystalline powder.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1+).Protects the ocular mucosa from airborne micro-particulates. Standard safety glasses with side shields are insufficient for fine heterocyclic powders.
Respiratory N95 or P100 particulate respirator (if outside hood).Prevents inhalation of aerosolized indazolone dust, which acts as a respiratory sensitizer and irritant[2].
Body Protection Flame-resistant lab coat with knit cuffs.Prevents electrostatic powder accumulation and traps particulates from contacting the wrists and forearms[3].

Operational Workflow: Step-by-Step Handling & Dispensing

Causality-Driven Protocol:

  • Environmental Preparation: Ensure the chemical fume hood operates with a face velocity of 80–120 feet per minute (fpm).

    • Causality: This velocity optimizes the containment of fine powders without creating turbulent eddies that could blow the material out of the sash[2].

  • Static Elimination: Discharge static electricity using an anti-static bar or zero-stat gun around the analytical balance.

    • Causality: 2-Hydroxy-1H-indazol-3(2H)-one is a dry organic powder. Static charge causes the powder to repel from the spatula, leading to aerosolization and workspace contamination.

  • Weighing Procedure: Tare a conductive weighing boat or a glass vial. Avoid standard polystyrene weigh boats if ambient humidity is low. Transfer the target mass using a clean, grounded stainless-steel spatula[1].

  • Solubilization & Containment: Cap the vial immediately after transfer. If preparing a stock solution (e.g., in DMSO or DMF), add the solvent directly to the sealed vial via syringe through a septum to maintain a closed system.

Handling Workflow & Containment Strategy

G N1 Pre-Operation: Verify Fume Hood & Static Control N2 PPE Donning: Double Nitrile, Goggles, Lab Coat N1->N2 N3 Material Handling: 2-Hydroxy-1H-indazol-3(2H)-one N2->N3 N4 Normal Operation: Weighing & Solution Prep N3->N4  Proceed if stable N5 Spill Event: Dust Generation N3->N5  Accidental release N6 Decontamination: Wet Wiping (70% EtOH) N4->N6 N5->N6  Suppress dust N7 Waste Disposal: Incineration Routing N6->N7

Figure 1: Operational workflow and contingency routing for 2-Hydroxy-1H-indazol-3(2H)-one handling.

Spill Response & Decontamination Plan

  • Immediate Isolation: Alert personnel, restrict access to the spill area, and ensure the fume hood sash is lowered to maximize exhaust draw[2].

  • Dust Suppression (Critical Step): Do NOT dry sweep. Cover the spilled powder with absorbent paper towels. Gently mist the towels with 70% Ethanol or Isopropanol to dampen the powder.

    • Causality: Wetting the powder prevents the generation of inhalable dust clouds. The N-hydroxy indazole core is moderately polar; an alcohol-water mixture effectively solvates and traps the particles[3].

  • Collection: Wipe inward from the edges of the spill to the center to prevent spreading. Place all contaminated wipes into a designated hazardous waste bag.

  • Surface Decontamination: Wash the area with soap and water, followed by a final wipe with 70% Ethanol to remove any residual organic traces.

Waste Management & Disposal Plan

  • Solid Waste Segregation: Collect all contaminated PPE, weigh boats, and wipes in a leak-proof, puncture-resistant container. Label explicitly as "Hazardous Solid Waste: Contains 2-Hydroxy-1H-indazol-3(2H)-one (Toxic/Irritant)".

  • Liquid Waste Routing: If dissolved in organic solvents (e.g., DMSO, Methanol), route to the "Non-Halogenated Organic Waste" stream, unless mixed with halogenated solvents.

  • Final Disposal: Store waste in secondary containment in a well-ventilated area until collection.

    • Causality: Disposal must be conducted via high-temperature incineration by a licensed facility. Thermal decomposition of indazole derivatives releases highly toxic nitrogen oxides (NOx), necessitating specialized scrubbing systems during incineration[2][4].

References

  • Title: Safety data sheet - KEIM Source: KEIM URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.